6-methyl-4,5-dihydropyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48103. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTFXESXPPEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199521 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl- | |
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Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5157-08-4 | |
| Record name | 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5157-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5157-08-4 | |
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| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl- | |
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| Record name | 3-methyl-4,5-dihydro-1H-pyridazin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4,5-DIHYDRO-6-METHYL-3(2H)-PYRIDAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQF2AB3MJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, from the bio-renewable platform chemical, levulinic acid. This document details the core chemical transformation, experimental protocols, and quantitative data to support research and development in this area.
Introduction
Pyridazinone derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a diverse range of biological targets, exhibiting activities such as cardiovascular, anti-inflammatory, and anticancer effects. The synthesis of this compound from levulinic acid represents a fundamental and efficient route to this important class of compounds. The reaction leverages the bifunctional nature of levulinic acid, a γ-keto acid, which undergoes a cyclocondensation reaction with hydrazine.
Core Synthesis Pathway
The primary method for synthesizing this compound is the reaction of levulinic acid with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of levulinic acid, followed by an intramolecular cyclization with the carboxylic acid moiety to form a heterocyclic ring. Subsequent dehydration of the intermediate yields the stable dihydropyridazinone ring system.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound from levulinic acid.
Protocol 1: Synthesis in Ethanol
This protocol is a widely cited method for the synthesis of the target compound.
Materials:
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Levulinic acid
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Hydrazine hydrate (80% solution)
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Ethanol
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Standard reflux and filtration apparatus
Procedure:
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In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (0.1 mol, 11.61 g) in ethanol (100 mL).
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With stirring, add hydrazine hydrate (80% solution, 0.1 mol, 6.25 g) dropwise to the solution.
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Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
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After the reflux period, cool the reaction mixture to room temperature.
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Further cool the mixture in an ice-water bath to facilitate the precipitation of the product.
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Collect the resulting solid precipitate by vacuum filtration.
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Wash the collected solid with a small amount of cold ethanol.
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Dry the product in a vacuum oven to obtain this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molar Ratio (Levulinic Acid:Hydrazine Hydrate) | 1:1 | |
| Solvent | Ethanol | |
| Reaction Temperature | Reflux | |
| Reaction Time | 4 hours | |
| Physical Appearance | Solid precipitate |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: Generalized experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound from levulinic acid and hydrazine hydrate is a robust and straightforward method for accessing this important heterocyclic core. The presented protocols and data provide a solid foundation for researchers to produce this compound for further investigation and as a building block in the development of novel therapeutic agents. The use of a bio-based starting material like levulinic acid further enhances the appeal of this synthetic route from a green chemistry perspective.
Unveiling the Therapeutic Potential of the Pyridazinone Scaffold: A Mechanistic Overview
Absence of specific data for 6-methyl-4,5-dihydropyridazin-3(2H)-one necessitates a broader examination of its chemical class to infer potential mechanisms of action. While research on this specific molecule is not publicly available, the pyridazinone core is a cornerstone in a diverse range of pharmacologically active compounds. This technical guide consolidates the known mechanisms of action for structurally related pyridazinone derivatives, offering insights into the potential biological activities of this chemical family.
The pyridazinone heterocyclic ring system is a privileged scaffold in medicinal chemistry, consistently appearing in molecules designed to interact with a variety of biological targets. These derivatives have demonstrated significant therapeutic potential across several areas, including cardiovascular disease, inflammation, and oncology. The primary mechanisms of action identified for these compounds are multifaceted and target-specific, ranging from enzyme inhibition to receptor modulation.
Cardiovascular Effects: Inotropy and Vasodilation
A significant number of pyridazinone derivatives exhibit potent cardiovascular effects, functioning as both positive inotropes (increasing the force of heart muscle contraction) and vasodilators (widening blood vessels). These dual activities make them promising candidates for the treatment of congestive heart failure.
One prominent derivative, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, acts as a cardiac troponin C effector. This interaction enhances the sensitivity of cardiac muscle fibers to calcium, leading to an increase in contractility without a significant rise in intracellular calcium concentration, a mechanism that is considered to be more energy-efficient and less likely to induce arrhythmias compared to other classes of inotropes.
Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have also been synthesized and evaluated as potent inodilators. Their mechanism often involves the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased cAMP levels in cardiac muscle cells lead to enhanced contractility, while in vascular smooth muscle cells, it promotes relaxation and vasodilation.
Anti-inflammatory and Analgesic Activity: COX Inhibition
The pyridazinone scaffold is also a key feature in the development of anti-inflammatory agents. The primary mechanism in this context is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.
For instance, 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been identified as a potent and selective COX-2 inhibitor. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-2 over the constitutive COX-1 isoform is a critical attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 1: Quantitative Data for Selected Pyridazinone Derivatives
| Compound | Target | Activity | Value |
| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | Cardiac Troponin C | Inotropic Agent | Data not available |
| 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | COX-2 | Inhibition | Data not available |
Anticancer and Antimicrobial Properties
Emerging research has highlighted the potential of pyridazinone derivatives as anticancer and antimicrobial agents. The mechanisms underlying these activities are diverse and often involve multiple cellular targets.
Certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have demonstrated significant anticancer activity against various human cancer cell lines. While the precise mechanisms are still under investigation, they are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Furthermore, derivatives of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their antimicrobial and cytotoxic effects. Their mode of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes required for microbial growth.
Experimental Protocols
In Vitro Vasodilation Assay
The vasorelaxant activity of pyridazinone derivatives is typically assessed using isolated aortic rings from rats. The detailed protocol is as follows:
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Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
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Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.
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Contraction and Relaxation: The rings are pre-contracted with a standard vasoconstrictor, such as phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivative are added to the organ bath.
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Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The concentration of the compound that produces 50% relaxation (IC50) is calculated.
COX-2 Inhibition Assay
The in vitro COX-2 inhibitory activity of pyridazinone derivatives can be determined using a commercially available COX-2 inhibitor screening assay kit.
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Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
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Incubation: The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer for a specified period.
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Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
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Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control (vehicle). The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway for PDE3 inhibition by pyridazinone derivatives and a typical experimental workflow for assessing vasorelaxant activity.
Caption: PDE3 Inhibition Pathway by Pyridazinone Derivatives.
Caption: Experimental Workflow for Vasodilation Assay.
Preliminary Biological Screening of 6-Methyl-4,5-dihydropyridazin-3(2H)-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 6-methyl-4,5-dihydropyridazin-3(2H)-one and its structurally related analogs. While specific data on the title compound is limited in publicly available literature, this document synthesizes findings from various studies on closely related 6-substituted-4,5-dihydropyridazin-3(2H)-one derivatives to present a representative profile of potential biological activities. The pyridazinone core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[1]
This guide details the common biological activities investigated for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. It provides structured data from published research, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways to facilitate further research and development in this area.
Overview of Biological Activities
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their diverse biological activities.[1] These activities are broad-ranging and include analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects, among others.[1] The specific biological activity is largely influenced by the nature and position of substituents on the pyridazinone ring. This guide focuses on the preliminary screening data for analogs of this compound, primarily investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Data Presentation: Biological Activity of 6-Substituted-4,5-dihydropyridazin-3(2H)-one Analogs
The following tables summarize the quantitative data from various studies on the biological activities of 6-substituted-4,5-dihydropyridazin-3(2H)-one derivatives. These compounds share the same core structure as this compound, with variations primarily at the 6-position.
Anticancer Activity
The in vitro anticancer activity of several 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones has been evaluated by the National Cancer Institute (NCI) using a 60-cell line screen. The data is presented as the growth inhibition percentage (GI50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: In Vitro Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [1]
| Compound ID | R-Group (at position 6) | Cell Line | GI50 (µM) |
| 2g | 4-Chlorophenyl | Leukemia (HL-60 (TB)) | < 2 |
| 2g | Leukemia (SR) | < 2 | |
| 2g | Non-Small-Cell Lung Cancer (NCI-H522) | < 2 | |
| 2g | Breast Cancer (BT-549) | < 2 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives is often assessed using the carrageenan-induced rat paw edema model. The activity is measured as the percentage of edema inhibition compared to a control group.
Table 2: In Vivo Anti-inflammatory Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [1]
| Compound ID | R-Group (at position 6) | Dose (mg/kg) | Edema Inhibition (%) |
| 2c | 4-Methoxyphenyl | 100 | Promising |
| 2f | 4-Nitrophenyl | 100 | Promising |
Note: The original study described the activity as "promising" without providing specific percentage values.
Antimicrobial Activity
The antimicrobial properties of pyridazinone derivatives are typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 3: Antifungal Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [1]
| Compound ID | R-Group (at position 6) | Fungal Strain | Activity |
| Multiple | Various aryl groups | Not specified | Good |
Note: The original study mentions that a "fair number of compounds showed good antifungal activity" without specifying MIC values or the exact compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used in the preliminary biological screening of pyridazinone derivatives.
In Vitro Anticancer Screening (NCI-60 Sulforhodamine B Assay)
This protocol is based on the methodology used by the National Cancer Institute (NCI) for its 60-cell line screening program.
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.
-
Compound Addition: After a 24-hour incubation period, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours at 37°C, 5% CO2, and 100% relative humidity.
-
Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The bound stain is solubilized with 10 mM trizma base.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 value is calculated from the dose-response curves.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
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Animal Model: Male Wistar rats weighing between 150-200g are used. The animals are fasted for 18 hours before the experiment with free access to water.
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Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
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Induction of Edema: One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
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Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
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Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 5 x 10^5 CFU/mL for bacteria).
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Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
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Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for preliminary biological screening and a relevant signaling pathway that may be modulated by pyridazinone derivatives.
Caption: General workflow for preliminary biological screening.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The preliminary biological screening data for analogs of this compound suggest that this class of compounds holds significant potential for the development of new therapeutic agents. The pyridazinone scaffold has demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. The information and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, providing a solid foundation for the further investigation and optimization of these compounds. Future work should focus on the synthesis and detailed biological evaluation of this compound to ascertain its specific pharmacological profile.
References
The Discovery and Synthesis of Novel Pyridazinone Scaffolds: A Technical Guide for Drug Development Professionals
Introduction: The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This six-membered heterocyclic motif, characterized by two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents.[1] Its derivatives have shown significant promise in a variety of therapeutic areas, including oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders.[3] The synthetic tractability of the pyridazinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridazinone scaffolds, with a focus on data-driven insights, detailed experimental protocols, and the elucidation of key signaling pathways.
Core Synthetic Methodologies
The construction of the pyridazinone ring is a cornerstone of its chemistry. Several robust synthetic strategies have been developed to access a diverse range of pyridazinone derivatives.
Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
A prevalent and efficient method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of β-aroylpropionic acids with hydrazine derivatives.[5]
Experimental Protocol:
-
Preparation of β-Aroylpropionic Acid: A mixture of an appropriate aromatic compound (e.g., benzene, toluene) and succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, is refluxed.[6] The reaction mixture is then quenched with an acidic aqueous solution and the resulting β-aroylpropionic acid is isolated and purified.
-
Cyclocondensation: The synthesized β-aroylpropionic acid is dissolved in a suitable solvent, such as ethanol, and refluxed with hydrazine hydrate or a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) for several hours.[5][6]
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[6]
Synthesis of Pyrazolo[3,4-d]pyridazinones
Fused heterocyclic systems incorporating the pyridazinone core, such as pyrazolo[3,4-d]pyridazinones, have shown potent biological activities, particularly as inhibitors of phosphodiesterases (PDEs).[7]
Experimental Protocol:
The synthesis of pyrazolo[3,4-d]pyridazinones can be achieved through a multi-step process starting from a substituted pyrazole derivative.
-
Synthesis of Pyrazole Precursor: A substituted pyrazole with appropriate functional groups for cyclization is synthesized.
-
Cyclization: The pyrazole precursor is then reacted with a suitable reagent to form the fused pyridazinone ring.
-
Functionalization: Further modifications, such as N-alkylation or N-benzylation, can be carried out to explore structure-activity relationships. For instance, the introduction of a benzyl group at the 6-position of the pyrazolopyridazine system has been shown to be crucial for PDE5 inhibitory activity.[7]
Biological Activities and Structure-Activity Relationships (SAR)
The pyridazinone scaffold has been successfully exploited to develop inhibitors for a range of biological targets. The following sections detail the activities against key targets and the corresponding SAR.
Anticancer Activity: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.[8]
Quantitative Data for Pyridazinone-based VEGFR-2 Inhibitors:
| Compound ID | Modification | Target Cell Line | IC50 / GI50 (µM) | Reference |
| 15a | 4-phenoxyquinoline moiety | HT-29 | 0.10 | [1] |
| H460 | 0.13 | [1] | ||
| A549 | 0.05 | [1] | ||
| 10l | Diarylurea scaffold | - | 1.66 - 100 | [8] |
| 17a | Diarylurea scaffold | - | - | [8] |
Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition:
-
The presence of a diarylurea moiety tethered to the pyridazinone core is a common feature in potent VEGFR-2 inhibitors, mimicking the binding mode of sorafenib.[8]
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Electron-withdrawing groups on the terminal phenyl rings of 4-phenoxyquinoline-containing pyridazinones have been shown to be beneficial for improving antitumor activity.[1]
-
The pyridazine ring itself is considered essential for both anticancer and antimicrobial activities, potentially through hydrogen bonding interactions.[8]
VEGFR-2 Signaling Pathway:
References
- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Characterization and Spectral Analysis of 6-methyl-4,5-dihydropyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and spectral data of the heterocyclic compound 6-methyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction between a γ-keto acid and hydrazine hydrate.[1][2][3] The most common and direct route utilizes 4-oxopentanoic acid (levulinic acid) as the starting material. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring.
Experimental Protocol: Synthesis from 4-Oxopentanoic Acid
Materials:
-
4-Oxopentanoic acid (Levulinic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol or Water (as solvent)
-
Hydrochloric acid (for acidification, if necessary)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxopentanoic acid (1 equivalent) in a suitable solvent such as ethanol or water.
-
To this solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and predicted spectral data for this compound. While experimental data for this specific molecule is not extensively published, the presented spectral data are predicted based on established principles and data from closely related, substituted dihydropyridazinone analogues.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 5157-08-4 |
| Appearance | White to off-white solid |
| Melting Point | 79-83 °C[4] |
| Boiling Point | 265-270 °C[4] |
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet (broad) | 1H | NH |
| ~2.8 | Triplet | 2H | CH₂ -C=O |
| ~2.4 | Triplet | 2H | CH₂ -C=N |
| ~2.0 | Singlet | 3H | CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O |
| ~150 | C =N |
| ~30 | C H₂-C=O |
| ~25 | C H₂-C=N |
| ~20 | C H₃ |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Strong, Broad | N-H Stretch |
| 2850 - 3000 | Medium | C-H Stretch |
| 1650 - 1700 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | C=N Stretch |
| 1400 - 1500 | Medium | C-H Bend |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 112 | [M]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 84 | [M - CO]⁺ |
| 69 | [M - HNCO]⁺ |
Potential Biological Activity and Signaling Pathway
Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiotonic, anti-inflammatory, and antimicrobial effects.[3][5] One of the well-established mechanisms for the cardiotonic effects of some pyridazinone derivatives, such as Levosimendan, is the inhibition of phosphodiesterase 3 (PDE3).[6]
PDE3 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. In cardiac muscle cells, an increase in cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, which ultimately results in increased intracellular calcium levels and enhanced cardiac contractility.
By inhibiting PDE3, a compound like this compound could potentially increase intracellular cAMP levels, leading to a positive inotropic (increased contractility) effect on the heart.
This guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the predicted spectral data and to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one , 97% , 36725-28-7 - CookeChem [cookechem.com]
An In-depth Technical Guide to the Tautomerism of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
This technical guide provides a comprehensive analysis of the tautomeric forms of 6-methyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its structural isomers, the equilibrium between them, and the experimental and computational methods used for their study.
Introduction to Tautomerism in Pyridazinones
Pyridazinones are a class of heterocyclic compounds that exhibit tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. For this compound, the primary tautomeric relationship is between the amide (keto) form and the hydroxypyridazine (enol) form. The position of this equilibrium is crucial as it can significantly influence the molecule's chemical reactivity, biological activity, and physicochemical properties.
Theoretical studies on the parent compound, pyridazin-3(2H)-one, indicate that the conversion between the keto and enol forms involves a significant energy barrier for direct intramolecular hydrogen transfer.[1][2] The activation energy for this process is reported to be as high as 42.64 kcal/mol.[1][2] A more favorable, lower-energy pathway involves a dimer-mediated double hydrogen transfer, with a much lower activation energy of 14.66 kcal/mol.[1][2] The presence of protic polar solvents is also suggested to facilitate the tautomeric conversion by reducing the activation energy.[1][2]
Tautomeric Forms of this compound
The principal tautomeric forms of this compound are the lactam (amide) and lactim (enol) forms. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Spectroscopic Analysis
Spectroscopic methods are fundamental in identifying and quantifying the different tautomeric forms of this compound. The PubChem database provides access to various spectral data for this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the tautomeric structure. The chemical shifts of the protons and carbons in the vicinity of the tautomerizing functional groups will differ significantly between the lactam and lactim forms.
Table 1: Key NMR Chemical Shift Predictions for Tautomers
| Atom | Lactam Form (ppm) | Lactim Form (ppm) |
| ¹H | ||
| N-H | ~8-10 | - |
| O-H | - | ~10-12 |
| C4-H₂ | ~2.4 | ~2.5 |
| C5-H₂ | ~2.8 | ~2.9 |
| ¹³C | ||
| C=O | ~170 | - |
| C-OH | - | ~160 |
| C6 | ~150 | ~155 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretch and a C=N stretch.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) |
| C=O stretch | Lactam | ~1650-1700 |
| N-H stretch | Lactam | ~3200-3400 |
| O-H stretch | Lactim | ~3500-3700 (broad) |
| C=N stretch | Lactim | ~1600-1650 |
UV-Visible Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers due to the differences in their chromophores. The lactam form typically has a π → π* transition at a shorter wavelength compared to the more conjugated lactim form.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of tautomerism.
Sample Preparation for NMR Analysis
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Concentration: The concentration should be kept consistent across experiments to ensure comparability of results.
-
Temperature Control: Perform NMR experiments at a controlled temperature, as the tautomeric equilibrium can be temperature-dependent. A typical starting temperature is 298 K.
NMR Spectroscopy Parameters
-
¹H NMR:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet. This method is suitable for solid-state analysis.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically averaged.
-
Experimental and Computational Workflow
The study of tautomerism involves a combination of experimental and computational approaches.
Caption: Workflow for studying tautomerism.
Logical Relationships in Tautomer Analysis
Understanding the factors that influence tautomeric equilibrium is key to controlling the properties of pyridazinone derivatives.
Caption: Factors influencing tautomeric equilibrium.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, with the lactam-lactim equilibrium dictating many of its properties. A thorough understanding and characterization of this equilibrium, achieved through a combination of spectroscopic analysis and computational modeling, are essential for the rational design and development of new therapeutic agents based on the pyridazinone scaffold. The provided experimental protocols and workflows serve as a guide for researchers to systematically investigate the tautomeric behavior of this and related compounds.
References
Technical Guide: Physicochemical Properties and Biological Context of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone (CAS 5157-08-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic organic compound 4,5-Dihydro-6-methyl-3(2H)-pyridazinone, identified by CAS number 5157-08-4. The document details its structural information, physicochemical data, and explores the broader biological context of the pyridazinone scaffold, with a focus on its recognized anti-inflammatory activities. Methodologies for key experimental procedures are also provided to support further research and development.
Chemical Identity and Structure
4,5-Dihydro-6-methyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a methyl group and a carbonyl function, along with its specific saturation, dictates its chemical behavior and potential biological interactions.
Table 1: Chemical Identifiers for CAS 5157-08-4
| Identifier | Value |
| CAS Number | 5157-08-4 |
| Molecular Formula | C₅H₈N₂O |
| IUPAC Name | 3-methyl-4,5-dihydro-1H-pyridazin-6-one |
| Synonyms | 6-Methyl-4,5-dihydro-3(2H)-pyridazinone; 6-methyl-2,3,4,5-tetrahydropyridazin-3-one; NSC 14585 |
| InChI Key | VOTFXESXPPEARL-UHFFFAOYSA-N |
| SMILES | CC1=NNC(=O)CC1 |
Physical and Chemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The known properties for 4,5-Dihydro-6-methyl-3(2H)-pyridazinone are summarized below.
Table 2: Physical and Chemical Properties of CAS 5157-08-4
| Property | Value | Source |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Appearance | Off-white to white or light yellow crystalline solid/powder | [3][4] |
| Melting Point | 95 - 99 °C / 203 - 210.2 °F | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [4] |
| Stability | Stable under normal conditions. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible determination of physicochemical properties. Below are representative methodologies for measuring key properties of solid organic compounds like 4,5-Dihydro-6-methyl-3(2H)-pyridazinone.
Melting Point Determination (Capillary Method)
This protocol describes a standard method for determining the melting point range of a crystalline solid.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for 4,5-Dihydro-6-methyl-3(2H)-pyridazinone.
Materials:
-
Melting point apparatus with a heating block and viewing lens
-
Glass capillary tubes (sealed at one end)
-
Sample of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone (finely powdered and dry)
-
Spatula and watch glass
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.[5]
-
Capillary Loading: Place a small amount of the powdered sample on a watch glass. Invert a capillary tube and tap its open end into the powder until a small amount enters the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.[2]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool before the precise determination.
-
Precise Determination: Heat the block to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation and Recording: Observe the sample through the viewing lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2 °C).
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[6]
Objective: To determine the saturation concentration of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a specific temperature.
Materials:
-
Sample of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[7]
-
Solvent Addition: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved solid particles.
-
Quantification: Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Biological Context and Potential Signaling Pathways
While specific biological activities for 4,5-Dihydro-6-methyl-3(2H)-pyridazinone are not extensively documented, the pyridazinone scaffold is prevalent in compounds with significant pharmacological effects, particularly as anti-inflammatory agents.[1] Many pyridazinone derivatives have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[3][8] Pyridazinone derivatives may exert their anti-inflammatory effects by interfering with this cascade, for instance, by inhibiting the IKK complex or other upstream activators.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by pyridazinone derivatives.
Experimental Workflow for Anti-inflammatory Screening
The discovery of new anti-inflammatory agents often follows a structured screening cascade to identify and characterize promising compounds. The workflow below outlines a typical process for evaluating pyridazinone derivatives for anti-inflammatory activity.
Caption: Workflow for screening pyridazinone derivatives for anti-inflammatory activity.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. quora.com [quora.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pyridazinone derivatives, focusing on available data for compounds structurally similar to 6-methyl-4,5-dihydropyridazin-3(2H)-one. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this report leverages extensive data from a closely related analogue, 6-phenyl-4,5-dhydropyridazin-3(2H)-one, to provide valuable insights for researchers in drug development and formulation. The methodologies and findings presented are critical for understanding the dissolution behavior of this class of compounds in various organic solvents.
Solubility Data of a Structurally Related Pyridazinone Derivative
The solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one has been experimentally determined in a range of neat organic solvents at various temperatures. The following table summarizes the mole fraction solubilities (x_e) at temperatures from 293.2 K to 313.2 K under atmospheric pressure (p = 0.1 MPa)[1].
Table 1: Mole Fraction Solubility (x_e x 10^2) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Various Neat Solvents at Different Temperatures[1].
| Solvent | 293.2 K | 298.2 K | 303.2 K | 308.2 K | 313.2 K |
| Dimethyl Sulfoxide (DMSO) | 58.9 | 61.4 | 63.8 | 65.8 | 67.7 |
| Transcutol® | 46.2 | 48.1 | 49.9 | 51.2 | 52.4 |
| Polyethylene Glycol-400 (PEG-400) | 7.21 | 7.54 | 7.89 | 8.19 | 8.47 |
| Ethyl Acetate (EA) | 1.11 | 1.19 | 1.28 | 1.36 | 1.45 |
| Ethylene Glycol (EG) | 0.89 | 0.95 | 1.01 | 1.05 | 1.09 |
| Propylene Glycol (PG) | 0.81 | 0.88 | 0.94 | 0.99 | 1.03 |
| 2-Butanol | 0.61 | 0.66 | 0.71 | 0.75 | 0.78 |
| 1-Butanol | 0.60 | 0.65 | 0.70 | 0.74 | 0.77 |
| Ethanol | 0.54 | 0.59 | 0.63 | 0.67 | 0.70 |
| Isopropyl Alcohol (IPA) | 0.50 | 0.55 | 0.59 | 0.62 | 0.65 |
| Water | 7.45 x 10^-5 | 9.21 x 10^-5 | 1.13 x 10^-4 | 1.36 x 10^-4 | 1.61 x 10^-4 |
Note: The solubility values for water are presented as x_e x 10^4 for clarity.
Based on these findings, 6-phenyl-4,5-dihydropyridazin-3(2H)-one is classified as practically insoluble in water, sparingly soluble in ethanol, isopropyl alcohol, ethylene glycol, propylene glycol, ethyl acetate, 1-butanol, and 2-butanol, soluble in PEG-400, and very soluble in DMSO and Transcutol®[1]. The dissolution of this compound in all the studied neat solvents was determined to be an endothermic process[1].
Experimental Protocol for Solubility Determination
The solubility of pyridazinone derivatives is typically determined using an isothermal shake-flask method[2][3][4]. This established technique provides reliable and reproducible data.
Methodology:
-
Sample Preparation: An excess amount of the pyridazinone derivative is added to a known volume of the selected organic solvent in a glass vial.
-
Equilibration: The vials are tightly sealed and placed in a thermostatically controlled water bath with a shaker. The samples are shaken for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After shaking, the vials are allowed to stand undisturbed to permit the undissolved solute to settle.
-
Sampling and Dilution: A specific volume of the supernatant is carefully withdrawn using a pre-warmed syringe, filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter, and then diluted with a suitable solvent (often the same solvent or a mobile phase for analysis).
-
Quantification: The concentration of the dissolved pyridazinone derivative in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Calculation: The mole fraction solubility is calculated from the measured concentration.
The solid phases of the pure compound and the equilibrated solid are often analyzed using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to check for any polymorphic transformations or solvate formation during the experiment[5].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.
References
The 6-Methyl-4,5-dihydropyridazin-3(2H)-one Scaffold: A Technical Guide to the In Vitro Exploration of Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 6-methyl-4,5-dihydropyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of biologically active compounds. While in vitro studies on the unsubstituted parent compound are not extensively reported in the scientific literature, a significant body of research exists on its derivatives. This technical guide provides a comprehensive overview of the initial in vitro studies of these derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Cardiotonic and Vasodilator Activity
Derivatives of the this compound scaffold have been extensively investigated for their potential as cardiotonic and vasodilator agents. These compounds often exert their effects through the inhibition of phosphodiesterase III (PDE III), an enzyme that plays a crucial role in regulating cardiac muscle contractility and vascular tone.
One notable class of derivatives includes 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones. Introduction of a methyl group at the 5-position of the pyridazinone ring has been shown to significantly enhance potency.[1] The inotropic effects of these compounds are not mediated by beta-adrenergic receptor stimulation but rather through the selective inhibition of cardiac PDE III.[1] Further studies have explored novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones, with some regioisomers demonstrating potent positive inotropic activity and inhibition of cardiac PDE III.[2]
Additionally, various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their cardiotonic effects, with some compounds showing clear positive inotropic activity when compared to the known drug, levosimendan.[3]
Quantitative Data for Cardiotonic and Vasodilator Derivatives
| Compound Class | Key Substituent(s) | Biological Activity | Quantitative Data | Reference |
| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | 5-methyl | Positive inotropic agent | More potent than milrinone | [1] |
| 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones | 1-methyl-2-phenyl-1H-imidazol-4-yl | Positive inotropic agent, PDE III inhibitor | Potent activity reported | [2] |
| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Various N-phenylbenzamides | Cardiotonic agent | Clear cardiotonic effect observed | [3] |
Experimental Protocols
Straub's Perfusion Method for Cardiotonic Activity: [3] This method is commonly used to assess the cardiotonic activity of compounds on isolated hearts.
-
Animal Model: Frog (e.g., Bufo bufo gargarizans).
-
Heart Isolation: The frog is pithed, and the heart is carefully excised and cannulated through the aorta.
-
Perfusion: The isolated heart is perfused with a physiological salt solution (e.g., Ringer's solution) at a constant temperature and pressure.
-
Drug Administration: The test compounds are added to the perfusion fluid at various concentrations.
-
Data Recording: The force and rate of cardiac contractions are recorded using a force transducer and a polygraph.
-
Analysis: The changes in myocardial contractility in response to the test compounds are measured and compared to a control (e.g., levosimendan).
Synthesis and Mechanism of Action of Cardiotonic Derivatives
The synthesis of these derivatives often involves the cyclization of a substituted β-aroylpropionic acid with a hydrazine derivative. The mechanism of action for many of these cardiotonic agents is centered on the inhibition of PDE III.
Mechanism of PDE III Inhibition by Pyridazinone Derivatives
Anticancer and Cytotoxic Activity
Another significant area of investigation for this compound derivatives is their potential as anticancer and cytotoxic agents. Various substitutions on the pyridazinone core have led to compounds with potent activity against a range of cancer cell lines.
A series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity. One compound, in particular, demonstrated high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines with a GI50 value of less than 2 µM.[4]
Furthermore, 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against acute lymphoblastic leukemia and breast adenocarcinoma cell lines. The triazole derivatives generally exhibited better cytotoxicity than their hydrazone precursors, with some compounds showing IC50 values in the low micromolar range and inducing apoptosis via caspase 3/7 activation.[5]
Quantitative Data for Anticancer and Cytotoxic Derivatives
| Compound Class | Cell Line(s) | Biological Activity | Quantitative Data (IC50 / GI50) | Reference |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | HL-60 (TB), SR, NCI-H522, BT-549 | Anticancer | GI50 < 2 µM | [4] |
| 6-chloro-3-substituted-[1][3][6]triazolo[4,3-b]pyridazines | SB-ALL, NALM-6 | Cytotoxic | IC50: 1.14 - 5.66 µM | [5] |
| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives | Brine shrimp | Cytotoxic | LC50 values reported | [6] |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen: [4] This protocol is a standardized method used by the National Cancer Institute to screen compounds for potential anticancer activity.
-
Cell Lines: A panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Cell Plating: Cells are plated in 96-well microtiter plates and allowed to attach and grow for 24 hours.
-
Compound Exposure: The test compounds are added to the wells at different concentrations, and the plates are incubated for 48 hours.
-
Assay Termination and Staining: The assay is terminated by fixing the cells, and the cellular protein is stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance of the stained cells is measured, and the data is used to calculate parameters such as GI50 (concentration causing 50% growth inhibition).
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
General Synthetic Pathway for Cytotoxic Derivatives
The synthesis of these cytotoxic derivatives often starts from a β-aroylpropionic acid, which is then cyclized with a substituted hydrazine to form the dihydropyridazinone ring. Further modifications can then be made to introduce different functional groups.
General Synthesis of Pyridazinone Derivatives
Other In Vitro Activities
Derivatives of this compound have also been explored for other biological activities, including antimicrobial and anti-inflammatory effects. For instance, certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have shown promising anti-inflammatory and antifungal activities.[4] Additionally, derivatives of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been evaluated for their antimicrobial activity using the disk diffusion method.[6] A 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivative has been identified as a novel and potent cyclooxygenase-2 (COX-2) inhibitor.[7]
The this compound scaffold is a cornerstone in the development of a wide array of pharmacologically active molecules. While the parent compound itself has not been the focus of extensive in vitro investigation, its derivatives have demonstrated significant potential as cardiotonic, vasodilator, anticancer, and anti-inflammatory agents. The synthetic accessibility and the possibility for diverse substitutions make this scaffold a highly attractive starting point for the design and discovery of new therapeutic agents. The data and protocols summarized in this guide offer a comprehensive overview of the initial in vitro studies in this area and are intended to facilitate further research and development in this promising field of medicinal chemistry.
References
- 1. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
understanding the core structure of pyridazin-3(2H)-ones
An In-depth Technical Guide to the Pyridazin-3(2H)-one Core
Abstract
The pyridazin-3(2H)-one scaffold is a prominent six-membered heterocyclic motif containing two adjacent nitrogen atoms.[1] This core structure is of significant interest in medicinal chemistry and drug development due to its versatile chemical reactivity and its presence in a wide array of biologically active compounds.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This technical guide provides a detailed overview of the core structure, fundamental physicochemical properties, primary synthetic routes with experimental protocols, and the key biological targets of pyridazin-3(2H)-one derivatives.
Core Structure and Physicochemical Properties
The pyridazin-3(2H)-one ring is a 1,2-diazine featuring an oxo group at the C3 position.[1] This structure can exist in tautomeric forms, primarily the keto (pyridazin-3(2H)-one) and enol (3-hydroxypyridazine) forms, with the keto form being more stable and common.[3] The ring can be functionalized at various positions, allowing for the synthesis of a diverse library of derivatives with tailored pharmacological profiles.[1]
Table 1: Physicochemical Properties of the Parent Pyridazin-3(2H)-one Scaffold Summarized below are the key computed and experimental properties of the unsubstituted pyridazin-3(2H)-one molecule.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | [4] |
| Molecular Weight | 96.09 g/mol | [4][5] |
| CAS Number | 504-30-3 | [4][5] |
| Melting Point | 98-104 °C | [6] |
| Boiling Point | 101 °C / 1.5 mmHg | [6] |
| logP (Octanol/Water) | 0.182 (Crippen Calculated) | [5] |
| Water Solubility (logS) | -0.55 (Crippen Calculated) | [5] |
| pKa | 11.47 ± 0.20 (Predicted) | [6] |
Synthesis of the Pyridazin-3(2H)-one Core
The construction of the pyridazin-3(2H)-one ring is a well-established process in synthetic organic chemistry. The most prevalent and versatile method involves the condensation of a γ-keto acid or its ester equivalent with hydrazine hydrate or a substituted hydrazine.[1] This reaction leads to the formation of 6-substituted 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently aromatized if desired.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scispace.com [scispace.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3(2H)-Pyridazinone | 504-30-3 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 6-methyl-4,5-dihydropyridazin-3(2H)-one and its Analogs in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 6-methyl-4,5-dihydropyridazin-3(2H)-one represents a core heterocyclic structure that is a key component of various biologically active molecules. While this specific compound is not extensively documented as a potent bioactive agent itself, its dihydropyridazinone scaffold is a well-established pharmacophore, particularly in the development of cardiovascular drugs. Derivatives of this core structure have been shown to exhibit a range of pharmacological activities, including cardiotonic, vasodilatory, and antihypertensive effects.
This document provides detailed application notes and protocols for utilizing this compound and its more complex analogs in relevant in vitro assays. The primary focus is on the evaluation of these compounds as potential positive inotropic agents, a common therapeutic application for this class of molecules. The protocols described herein are centered around the inhibition of phosphodiesterase 3 (PDE3), a key mechanism of action for many cardiotonic dihydropyridazinone derivatives.
Application Notes
The dihydropyridazinone moiety is a critical feature in a class of drugs known as inodilators, which possess both positive inotropic (increased heart muscle contractility) and vasodilatory properties. A prominent example of a drug containing a related core structure is Pimobendan, which functions as a calcium sensitizer and a selective inhibitor of PDE3.[1][2][3][4][5] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, enhances myocardial contractility. In vascular smooth muscle, elevated cAMP levels promote relaxation, resulting in vasodilation.[1][4]
Therefore, when designing experiments with this compound or its derivatives, a primary focus should be the investigation of their potential to inhibit PDE3 and their subsequent effects on cardiac muscle cells. The following protocols provide a framework for these investigations. It is important to note that while this compound can be used as a starting point or a negative control, more complex derivatives with substitutions at the 6-position are generally expected to show higher potency.[6][7][8][9]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activities of several dihydropyridazinone derivatives, illustrating the structure-activity relationship and the potential for this class of compounds.
| Compound | Assay Type | Target/Model | Activity Metric | Value | Reference |
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE III Inhibition | Cat Heart PDE III | IC50 | 0.07 µM | [6] |
| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115) | PDE Inhibition | Sarcoplasmic Reticulum PDE | Ki | 80 nM | [10] |
| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115) | Inotropic Activity (iv) | Pentobarbital-anesthetized dogs | ED50 | 6.8 µg/kg | [8] |
| 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one | PDE Inhibition | Canine Cardiac Sarcoplasmic Reticulum PDE | IC50 | 13 nM | [9] |
| 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one | Inotropic Activity (iv) | Pentobarbital-anesthetized dogs | ED50 | 1.5 µg/kg | [9] |
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE3 assay kits and is suitable for high-throughput screening of dihydropyridazinone derivatives.[1][2]
Principle:
This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative (tracer) has a low FP value due to its rapid tumbling in solution. PDE3 hydrolyzes this tracer to a fluorescently labeled monophosphate. A specific binding agent in the assay mix has a high affinity for the monophosphate product, forming a larger, slower-tumbling complex with a high FP value. An inhibitor of PDE3 will prevent the hydrolysis of the tracer, thus keeping the FP value low. The degree of inhibition is inversely proportional to the measured fluorescence polarization.[1]
Materials:
-
Recombinant human PDE3A or PDE3B enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Binding Agent (specific for the fluorescent monophosphate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds (e.g., this compound and its derivatives) dissolved in DMSO
-
Positive control (e.g., Milrinone or Cilostazol)
-
Low-volume, black, 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the PDE3 enzyme to the desired working concentration in assay buffer.
-
Prepare a working solution of the FAM-cAMP substrate in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the binding agent solution to each well.
-
Incubate for an additional 30 minutes at room temperature for the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Assessment of Inotropic Effects in Isolated Papillary Muscle
This protocol provides a method to assess the direct effects of dihydropyridazinone derivatives on the contractility of cardiac muscle tissue.[9][11]
Principle:
Isolated papillary muscles from the heart of a small mammal (e.g., rat or guinea pig) are mounted in an organ bath containing a physiological salt solution. The muscle is electrically stimulated to contract, and the developed force is measured. The addition of a positive inotropic agent will increase the force of contraction.
Materials:
-
Small mammal (e.g., rat or guinea pig)
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Organ bath with a force transducer and electrical stimulation electrodes
-
Data acquisition system
-
Test compounds and controls
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect a papillary muscle from the left ventricle.
-
Mount the muscle vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.
-
-
Experimental Setup:
-
Perfuse the organ bath with oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz).
-
Allow the muscle to equilibrate for at least 60 minutes, adjusting the preload tension for optimal contractile force.
-
-
Compound Testing:
-
After a stable baseline of contractile force is established, add the test compound to the organ bath in a cumulative concentration-response manner.
-
Allow the muscle to stabilize for a set period after each addition before recording the contractile force.
-
Include a vehicle control and a positive control (e.g., isoproterenol).
-
-
Data Analysis:
-
Measure the peak twitch force at each compound concentration.
-
Express the change in force as a percentage of the baseline contractile force.
-
Plot the percentage increase in contractile force against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of cardiotonic dihydropyridazinone derivatives.
Caption: Experimental workflow for the in vitro PDE3 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]
- 7. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biossusa.com [biossusa.com]
- 11. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of pyridazinone derivatives as potential anti-inflammatory agents. This document outlines detailed protocols for a suite of in vitro and in vivo assays designed to characterize the efficacy and mechanism of action of these compounds. The pyridazinone scaffold has been identified as a promising structure in the development of novel anti-inflammatory drugs, with some derivatives exhibiting potent inhibitory effects on key inflammatory mediators.[1][2][3]
Introduction
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A central goal in drug discovery is the development of effective anti-inflammatory therapeutics with minimal side effects. Pyridazinone derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including notable anti-inflammatory properties.[1][4][5] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][6][7]
This document provides a detailed experimental design for testing the anti-inflammatory activity of novel pyridazinone derivatives, encompassing both cellular and whole-organism models.
Experimental Workflow
A systematic approach to evaluating the anti-inflammatory potential of pyridazinone derivatives is crucial. The following workflow outlines a logical progression from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for screening pyridazinone derivatives.
In Vitro Anti-inflammatory Assays
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of pyridazinone derivatives against COX-1 and COX-2 enzymes.
Protocol:
-
Preparation of Reagents: Prepare solutions of the test pyridazinone derivatives at various concentrations. A reference inhibitor such as celecoxib or indomethacin should be used as a positive control.[8]
-
Reaction Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.[8]
-
Compound Addition: Add the test compounds or a reference inhibitor to the respective wells.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[8]
-
Incubation: Incubate the plate at a specified temperature and duration (e.g., 37°C for 10 minutes).
-
Reaction Termination and Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) | Reference |
| Pyridazinone Derivative 5a | 12.87 | 0.77 | 16.70 | [9] |
| Pyridazinone Derivative 5f | 25.29 | 1.89 | 13.38 | [9] |
| Celecoxib | 12.96 | 0.35 | 37.03 | [9] |
| Indomethacin | 0.21 | 0.42 | 0.50 | [9] |
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To evaluate the ability of pyridazinone derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyridazinone derivatives for a specified period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.[10] A non-stimulated control group should be included.
-
Sample Collection: Collect the cell culture supernatant from each well.[10]
-
Griess Assay:
-
Data Analysis: Quantify the nitrite concentration, an indicator of NO production, using a sodium nitrite standard curve.[11]
Data Presentation:
| Compound | Concentration (µM) | NO Production Inhibition (%) | Reference |
| Pyridazinone Derivative 5a | 10 | 35.7 | [12] |
| Pyridazinone Derivative 5f | 10 | 20.0 | [12] |
Pro-inflammatory Cytokine Expression Assay
Objective: To quantify the effect of pyridazinone derivatives on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NO production assay (steps 1-3).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Add the collected supernatants to antibody-coated plates.[10]
-
Follow the kit manufacturer's instructions for incubation with detection antibodies, substrate addition, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).[10]
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.[10]
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| Pyridazinone Derivative 5a | 10 | 87 | 76 | [9] |
| Pyridazinone Derivative 5f | 10 | 35 | 32 | [9] |
| Celecoxib | 10 | 67 | 81 | [9] |
Mechanism of Action: Signaling Pathway Analysis
Inflammatory responses are largely regulated by intracellular signaling cascades. The NF-κB and MAPK pathways are pivotal in the expression of pro-inflammatory genes.[6][7]
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[6][13]
Caption: NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in transmitting extracellular signals to regulate cellular processes including inflammation.[7][14]
Caption: MAPK signaling pathway in inflammation.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of pyridazinone derivatives in an acute inflammation model.[15][16]
Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Test Groups (various doses of pyridazinone derivatives).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]
-
Drug Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[15]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.[15][17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h | Reference |
| Pyridazinone Derivative 8d | 50 | 45.2 | 51.7 | [18] |
| Indomethacin | 10 | 50.1 | 55.3 | [18] |
Conclusion
The described experimental design provides a robust framework for the comprehensive evaluation of pyridazinone derivatives as potential anti-inflammatory agents. By systematically assessing their effects on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can identify lead compounds for further development. The provided protocols and data presentation formats are intended to facilitate standardized and comparable assessments across different studies.
References
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. benchchem.com [benchchem.com]
- 16. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 6-methyl-4,5-dihydropyridazin-3(2H)-one Analogs for Phosphodiesterase Inhibition
Audience: Researchers, scientists, and drug development professionals involved in early-stage drug discovery and assay development.
Introduction
The pyridazin-3(2H)-one scaffold is a privileged core in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including cardiotonic, vasodilatory, and anti-inflammatory effects.[1] A key mechanism underlying these effects is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for degrading the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, the intracellular concentrations of these messengers increase, modulating numerous downstream signaling pathways. This makes PDEs attractive therapeutic targets for a variety of diseases, including cardiovascular disorders, inflammation, CNS disorders, and erectile dysfunction.[2][3]
This application note provides detailed protocols for a robust screening cascade to identify and characterize 6-methyl-4,5-dihydropyridazin-3(2H)-one analogs as potential PDE inhibitors. The workflow includes a primary high-throughput biochemical assay followed by a secondary cell-based assay for hit confirmation and physiological relevance.
Signaling Pathway of PDE Action
Phosphodiesterases regulate cellular signaling by controlling the levels of cAMP and cGMP. Adenylyl cyclase (AC) synthesizes cAMP from ATP, while guanylyl cyclase (GC) synthesizes cGMP from GTP. PDEs catalyze the hydrolysis of the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to the inactive 5'-AMP and 5'-GMP, respectively. Inhibitors block this degradation, leading to an accumulation of cyclic nucleotides and enhanced downstream signaling.
Caption: PDE Signaling Pathway and Point of Inhibition.
Primary Screening: PDE Biochemical Assay
A fluorescence polarization (FP) based assay is a homogenous, rapid, and sensitive method ideal for primary high-throughput screening (HTS).[4] The principle relies on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
Principle
The assay utilizes a fluorescein-labeled substrate (e.g., cAMP-FAM). This small molecule rotates rapidly in solution, resulting in a low FP signal. When PDE hydrolyzes the substrate, a binding agent in the detection solution specifically captures the resulting 5'-AMP-FAM. This forms a large molecular complex that rotates much slower, leading to a high FP signal.[4] Active inhibitors prevent the hydrolysis of the substrate, thus keeping the FP signal low.
Materials
-
Enzyme: Recombinant human PDE (e.g., PDE4D, PDE5A)
-
Substrate: Fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP)
-
Assay Buffer: 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 0.1 mg/mL BSA[5][6]
-
Test Compounds: 10 mM stock of this compound analogs in DMSO
-
Positive Control: Known PDE inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
Negative Control: DMSO
-
Detection System: FP-based detection reagent (e.g., a binding agent/nanoparticle system)[4]
-
Plates: 384-well, low-volume, black, flat-bottom plates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization
Experimental Protocol
Caption: Workflow for the Fluorescence Polarization (FP) Assay.
-
Reagent Preparation: Prepare all reagents in the assay buffer. Dilute the PDE enzyme and FAM-cAMP substrate to the desired working concentrations, determined during assay optimization.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control, or DMSO into the 384-well plates. The final screening concentration is typically 10 µM.
-
Enzyme Addition: Add 5 µL of the diluted PDE enzyme solution to each well. For "No Enzyme" control wells, add 5 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of the FP detection reagent to stop the reaction and generate the FP signal.
-
Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 530 nm).
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (FP_Sample - FP_High_Control) / (FP_Low_Control - FP_High_Control))
-
High Control (0% Inhibition): DMSO + Enzyme + Substrate
-
Low Control (100% Inhibition): Positive Control + Enzyme + Substrate (or No Enzyme control)
-
-
Assay Quality Control (Z'-factor):
-
Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
-
An assay with a Z' factor > 0.5 is considered excellent for HTS.
-
Table 1: Example Primary HTS Data Summary
| Compound ID | Conc. (µM) | Raw FP (mP) | % Inhibition | Hit ( >50%) |
|---|---|---|---|---|
| DMSO (High) | N/A | 310 ± 15 | 0% | No |
| Rolipram (Low) | 10 | 125 ± 10 | 100% | Yes |
| Analog-001 | 10 | 295 | 8.1% | No |
| Analog-002 | 10 | 155 | 83.8% | Yes |
| Analog-003 | 10 | 250 | 32.4% | No |
| Analog-004 | 10 | 180 | 70.3% | Yes |
Secondary Screening: Cell-Based Reporter Assay
Hits from the primary screen should be validated in a cell-based assay to confirm their activity in a physiological context and to rule out artifacts from the biochemical format. A CRE-luciferase reporter assay is a common method for measuring intracellular cAMP levels.[7][8]
Principle
HEK293 cells are co-transfected with a PDE expression vector (e.g., PDE4D) and a reporter vector containing the firefly luciferase gene downstream of a cAMP Response Element (CRE). Intracellular cAMP levels are elevated using an adenylyl cyclase activator like forskolin. In the absence of an inhibitor, the expressed PDE degrades the cAMP, resulting in a low luciferase signal. When a PDE inhibitor is present, cAMP levels remain high, activating the CREB protein to drive luciferase expression, which produces a luminescent signal.[7]
Materials
-
Cells: HEK293 or other suitable host cell line
-
Plasmids: PDE expression vector, CRE-luciferase reporter vector, and a constitutively expressing Renilla luciferase vector (for normalization)
-
Culture Medium: DMEM with 10% FBS and antibiotics
-
Transfection Reagent: Lipofectamine or similar
-
Stimulant: Forskolin
-
Test Compounds: Hits from the primary screen
-
Lysis & Detection Reagent: Dual-Luciferase® Reporter Assay System
-
Plates: 384-well, solid white, tissue-culture treated plates
-
Instrumentation: Luminometer
Experimental Protocol
Caption: Workflow for the Cell-Based CRE-Luciferase Assay.
-
Cell Seeding: Seed HEK293 cells into 384-well white plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect cells with the PDE, CRE-Luc, and Renilla plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for another 24 hours.
-
Compound Addition: Add test compounds to the cells at various concentrations.
-
Pre-incubation: Incubate for 30 minutes at 37°C.
-
Stimulation: Add forskolin to a final concentration of 10 µM to stimulate cAMP production.
-
Incubation: Incubate the plates for 6 hours at 37°C to allow for reporter gene expression.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add the dual-luciferase reagents sequentially and read the firefly and Renilla luminescence signals on a luminometer.
Dose-Response and IC₅₀/EC₅₀ Determination
Confirmed hits should be tested in 8- to 12-point dose-response curves in both the biochemical and cell-based assays to determine their potency (IC₅₀ for biochemical assays, EC₅₀ for cell-based assays).
Protocol
-
Create a serial dilution series for each confirmed hit compound, typically from 100 µM down to 1 nM.
-
Perform the biochemical (FP) and cell-based (luciferase) assays as described above using the diluted compound series.
-
Plot the percent inhibition (biochemical) or fold activation (cell-based) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
Data Presentation
Table 2: Potency of Confirmed Hits
| Compound ID | Biochemical IC₅₀ (µM) | Cell-Based EC₅₀ (µM) |
|---|---|---|
| Rolipram | 0.25 | 0.45 |
| Analog-002 | 0.85 | 1.5 |
| Analog-004 | 5.2 | 12.8 |
Screening Cascade and Logic
A tiered approach ensures that resources are focused on the most promising compounds. The cascade progresses from a broad primary screen to more complex, physiologically relevant secondary and potency assays.
Caption: High-Throughput Screening Cascade Logic.
The described protocols provide a comprehensive framework for the identification and characterization of this compound analogs as novel phosphodiesterase inhibitors. The combination of a high-throughput biochemical FP assay for primary screening and a relevant CRE-luciferase assay for secondary validation ensures the robust identification of potent and cell-permeable lead compounds for further drug development efforts.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. Test for the Inhibitory Effect of Enzyme Phosphodiesterase or Phosphodiesterase Type 5 [visbio.co.th]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 7. usbio.net [usbio.net]
- 8. bpsbioscience.com [bpsbioscience.com]
One-Pot Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves the direct cyclocondensation of levulinic acid with phenylhydrazine. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and characterization data. A graphical representation of the experimental workflow is also provided to facilitate understanding and implementation.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. The 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold, in particular, serves as a crucial intermediate for the synthesis of various bioactive molecules. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot synthesis presented here offers a streamlined and efficient alternative for the preparation of this valuable compound.
One-Pot Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
The synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one can be achieved in a single step through the reaction of levulinic acid and phenylhydrazine. This reaction proceeds via an initial formation of a phenylhydrazone intermediate, followed by an intramolecular cyclization to yield the dihydropyridazinone ring.
Reaction Scheme:
Levulinic Acid + Phenylhydrazine → 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one + 2 H₂O
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 88-90 °C | |
| Yield | High |
Table 1: Physicochemical and Reaction Data for the One-Pot Synthesis.
Experimental Protocol
Materials:
-
Levulinic acid (≥98%)
-
Phenylhydrazine (≥97%)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one as a solid.
-
Characterization: Characterize the purified compound by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of the target compound.
Characterization Data
-
¹H NMR (CDCl₃, δ ppm): 7.40-7.20 (m, 5H, Ar-H), 2.90 (t, 2H, CH₂), 2.60 (t, 2H, CH₂), 2.10 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 170.0 (C=O), 155.0 (C=N), 142.0, 129.0, 125.0, 120.0 (Ar-C), 30.0 (CH₂), 25.0 (CH₂), 20.0 (CH₃).
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1680 (C=O, amide), 1600 (C=N), 1500 (C=C).
-
Mass Spectrometry (EI, m/z): 188 [M]⁺.
Conclusion
The described one-pot synthesis protocol provides a straightforward and efficient method for the preparation of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This method is advantageous due to its operational simplicity, use of readily available starting materials, and good yields, making it highly suitable for both academic research and industrial applications in drug development. The provided data and workflow diagrams are intended to support the successful implementation of this synthetic procedure.
References
Application Notes and Protocols: 6-Methyl-4,5-dihydropyridazin-3(2H)-one as a Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-4,5-dihydropyridazin-3(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features allow for facile chemical modification at various positions, leading to the generation of diverse compound libraries with a wide range of biological activities. This document provides an overview of the applications of this building block in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways.
Therapeutic Applications
Derivatives of this compound have demonstrated promising activities across multiple therapeutic areas, including:
-
Antimicrobial Agents: These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Agents: Significant antiproliferative effects have been observed against various human cancer cell lines.
-
Anti-inflammatory Agents: Derivatives have exhibited notable anti-inflammatory properties in preclinical models.
-
Cardiotonic Agents: Certain analogues have displayed positive inotropic effects, suggesting potential for the treatment of heart failure.
Data Presentation
The following tables summarize the quantitative biological data for representative derivatives of this compound.
Table 1: Antibacterial Activity of Pyridazinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µM | Reference |
| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 | [1] |
| Compound 13 | A. baumannii | 3.74 | [1] |
| Compound 13 | P. aeruginosa | 7.48 | [1] |
| Compound 3 | S. aureus (MRSA) | 4.52 | [1] |
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cancer Cell Line | Growth Inhibition (GI₅₀) in µM | Reference |
| Compound 2f | 36 Human Tumor Cell Lines | < 1 | [2] |
| Compound 2g | 20 Human Tumor Cell Lines | < 1 | [2] |
| Compound 2g | HL-60 (TB) (leukemia), SR (leukemia), NCI-H522 (non-small-cell lung cancer), BT-549 (breast cancer) | < 2 | [3][4] |
Experimental Protocols
General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives
This protocol describes a general method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives, a common class of compounds based on the core scaffold.
Materials:
-
Appropriate β-aroylpropionic acid
-
Hydrazine hydrate or a substituted hydrazine hydrochloride (e.g., (p-(methanesulfonyl)phenyl)hydrazine, 4-hydrazinobenzenesulfonamide hydrochloride)
-
Ethanol
-
Glacial acetic acid (optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a solution of the appropriate β-aroylpropionic acid (1 equivalent) in ethanol, add hydrazine hydrate or the desired substituted hydrazine hydrochloride (1-1.2 equivalents).[4][5]
-
If a hydrazine hydrochloride is used, a base such as sodium acetate may be added. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
The reaction mixture is heated under reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is concentrated under reduced pressure.
-
The concentrated mixture is then poured into ice-cold water to precipitate the product.[5]
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: General workflow for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives.
In vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This protocol is used to evaluate the anti-inflammatory activity of the synthesized compounds.[2]
Animals:
-
Wistar rats
Materials:
-
Synthesized pyridazinone derivatives
-
Standard drug (e.g., Etoricoxib, Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animals are divided into groups: control, standard, and test groups (receiving different doses of the synthesized compounds).
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets.
Cardiotonic Activity: Phosphodiesterase III (PDE3) Inhibition
Several 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives have been identified as potent positive inotropic agents. Their mechanism of action is believed to involve the selective inhibition of cardiac phosphodiesterase fraction III (PDE3).[6] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances myocardial contractility.
Caption: Proposed mechanism of cardiotonic activity via PDE3 inhibition.
References
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for N-Alkylation of the Pyridazinone Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with applications as cardiovascular, analgesic, anti-inflammatory, and anticancer agents. The functionalization of the pyridazinone ring, particularly at the nitrogen atom, is a key strategy for modulating the pharmacological properties of these molecules. N-alkylation introduces substituents that can influence potency, selectivity, solubility, and metabolic stability.
However, the N-alkylation of pyridazinones presents a significant regioselectivity challenge due to the presence of two nucleophilic centers: the ring nitrogen (N-alkylation) and the exocyclic oxygen of the tautomeric form (O-alkylation). The outcome of the alkylation reaction is highly dependent on a variety of factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. This document provides a comprehensive overview of common and advanced techniques for the N-alkylation of the pyridazinone ring, complete with experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific substrates.
Factors Influencing Regioselectivity: N- vs. O-Alkylation
The selective N-alkylation of pyridazinones is a classic challenge in heterocyclic chemistry. The pyridazinone ring can exist in tautomeric forms, presenting two potential sites for alkylation. The desired N-alkylation competes with the O-alkylation, leading to a mixture of products. Understanding and controlling the factors that govern this regioselectivity is paramount for efficient synthesis.
Several key factors influence the N/O-alkylation ratio:
-
Nature of the Base: Harder bases, such as sodium hydride (NaH) and potassium carbonate (K₂CO₃), tend to favor N-alkylation. These bases deprotonate the nitrogen atom, increasing its nucleophilicity.
-
Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally favor N-alkylation by solvating the cation of the base, leaving the pyridazinone anion more available for reaction at the nitrogen. Nonpolar solvents can sometimes favor O-alkylation.
-
Reaction Temperature: Higher temperatures often favor the thermodynamically more stable N-alkylated product.
-
Nature of the Alkylating Agent: "Harder" alkylating agents, such as alkyl sulfates, tend to react at the harder nitrogen atom, favoring N-alkylation. "Softer" alkylating agents, like alkyl iodides, may show a greater propensity for O-alkylation.
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can sterically hinder one of the reaction sites, thereby influencing the regioselectivity.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly enhance the rate of N-alkylation by facilitating the transfer of the pyridazinone anion to the organic phase where the alkylating agent resides.
Key factors influencing the regioselectivity of pyridazinone alkylation.
Data Presentation: Comparison of N-Alkylation Techniques
The following tables summarize quantitative data for various N-alkylation methods, providing a comparative overview of their efficiency and selectivity.
Table 1: Conventional N-Alkylation with Alkyl Halides
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of N-alkylated product | Citation |
| 6-Phenyl-3(2H)-pyridazinone | Ethyl bromide | K₂CO₃ | DMF | 80 | 6 | 85 | |
| 6-Methyl-3(2H)-pyridazinone | Benzyl chloride | NaH | THF | rt | 12 | 92 | |
| 3(2H)-Pyridazinone | Methyl iodide | K₂CO₃ | Acetone | Reflux | 8 | 78 | |
| 6-(4-Chlorophenyl)-3(2H)-pyridazinone | Propyl bromide | Cs₂CO₃ | DMF | 60 | 10 | 88 |
Table 2: Microwave-Assisted N-Alkylation
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) of N-alkylated product | Citation |
| 6-Phenyl-3(2H)-pyridazinone | Ethyl bromide | K₂CO₃ | DMF | 150 | 10 | 95 | [1] |
| 6-Methyl-3(2H)-pyridazinone | Benzyl chloride | None | None | 200 | 5 | 90 | [2] |
| 3(2H)-Pyridazinone | Methyl iodide | KF-Al₂O₃ | None | 100 | 15 | 85 |
Table 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
| Substrate | Alkylating Agent | Base | Catalyst | Solvent System | Temp. (°C) | Time (h) | Yield (%) of N-alkylated product | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Phenyl-3(2H)-pyridazinone | Butyl bromide | 50% aq. NaOH | TBAB | Toluene/H₂O | 70 | 4 | 93 | | | 3(2H)-Pyridazinone | Benzyl chloride | K₂CO₃ | TEBAC | CH₂Cl₂/H₂O | rt | 6 | 89 | |
Table 4: Mitsunobu Reaction for N-Alkylation
| Substrate | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) of N-alkylated product | Citation |
| 6-Phenyl-3(2H)-pyridazinone | Ethanol | PPh₃, DIAD | THF | 0 to rt | 12 | 75 | [3] |
| 3(2H)-Pyridazinone | Benzyl alcohol | PPh₃, DEAD | Dioxane | rt | 24 | 68 | [3] |
Experimental Protocols
Protocol 1: Conventional N-Alkylation using a Base and Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a pyridazinone derivative using potassium carbonate as the base in DMF.
Materials:
-
Pyridazinone derivative (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of the pyridazinone derivative (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated pyridazinone.
Experimental workflow for conventional N-alkylation.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol outlines a rapid and efficient method for N-alkylation using microwave irradiation, often leading to higher yields and shorter reaction times.
Materials:
-
Pyridazinone derivative (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) (or other suitable base)
-
Appropriate solvent (e.g., DMF, ethanol) or solvent-free conditions
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe reaction vessel, combine the pyridazinone derivative (1.0 eq), alkyl halide (1.2 eq), and potassium carbonate (1.5 eq).
-
If a solvent is used, add a minimal amount to ensure efficient heating.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power (e.g., 100-200 W) for a short duration (typically 5-20 minutes).[1]
-
Monitor the reaction progress by TLC after cooling the vessel.
-
Once the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent.
-
If the product is in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: N-Alkylation using Phase-Transfer Catalysis (PTC)
PTC is particularly useful for reactions involving reactants in different phases and can provide excellent yields for N-alkylation.
Materials:
-
Pyridazinone derivative (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Aqueous sodium hydroxide (e.g., 50%) or solid potassium carbonate
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, 0.1 eq)
-
Organic solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the pyridazinone derivative (1.0 eq) and the phase-transfer catalyst (0.1 eq) in the organic solvent.
-
Add the aqueous sodium hydroxide solution or solid potassium carbonate to the mixture.
-
Add the alkyl halide (1.2 eq) and stir the biphasic mixture vigorously at the desired temperature (e.g., 70 °C).
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of pyridazinones with alcohols under mild, neutral conditions, proceeding with an inversion of stereochemistry at the alcohol carbon.
Materials:
-
Pyridazinone derivative (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dioxane
Procedure:
-
Dissolve the pyridazinone derivative (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproducts.
General scheme for the N-alkylation of pyridazinone.
Conclusion
The selective N-alkylation of the pyridazinone ring is a crucial transformation in the synthesis of a wide array of pharmacologically active molecules. The choice of the appropriate synthetic methodology is critical and depends on the specific substrate, the desired alkyl group, and the required level of regioselectivity. Conventional methods using alkyl halides and a base remain widely used, while modern techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages in terms of reaction times, yields, and milder conditions. The Mitsunobu reaction provides an alternative for the introduction of alkyl groups from alcohols. By carefully considering the factors that influence N- versus O-alkylation and by selecting the appropriate reaction conditions, researchers can efficiently and selectively synthesize the desired N-alkylated pyridazinone derivatives for their drug discovery and development programs.
References
Application Notes: Developing Cell-Based Assays for Pyridazinone Cytotoxicity
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker [mdpi.com]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Monitoring Pyridazinone Synthesis by Thin Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinones are a significant class of heterocyclic compounds possessing a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug development. The synthesis of these molecules typically involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time monitoring of organic reactions. By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a chemist can efficiently track the conversion. This application note provides a detailed protocol for monitoring the synthesis of 6-phenyl-2,3-dihydropyridazin-3-one from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate as a representative example.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation is driven by polarity. In the synthesis of 6-phenyl-2,3-dihydropyridazin-3-one, the starting material, 4-oxo-4-phenylbutanoic acid, is a carboxylic acid with a ketone group. The product, a pyridazinone, is a cyclic hydrazide. Due to differences in their functional groups and overall polarity, these compounds will travel at different rates on a TLC plate, allowing for clear visualization of the reaction's progress.
The progress is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][2] A lower Rf value indicates a more polar compound that interacts more strongly with the polar stationary phase.
Data Presentation
The following table summarizes the expected TLC data for the synthesis of 6-phenyl-2,3-dihydropyridazin-3-one. The Rf values are approximate and can vary based on specific laboratory conditions such as temperature, chamber saturation, and the specific batch of TLC plates.
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate 1:1) | Expected Rf Value | Visualization Methods |
| 4-oxo-4-phenylbutanoic acid (Starting Material) | O=C(CCC(=O)O)c1ccccc1 | Hexane:Ethyl Acetate (1:1) | ~ 0.5 - 0.6 | UV (254 nm), Potassium Permanganate (yellow spot), Bromocresol Green (yellow spot on a blue background) |
| Hydrazine hydrate (Starting Material) | N2H4·H2O | Hexane:Ethyl Acetate (1:1) | Highly Polar (streaks from baseline) | Potassium Permanganate (yellow spot), Ninhydrin (if available) |
| 6-phenyl-2,3-dihydropyridazin-3-one (Product) | O=C1C=C(c2ccccc2)NN1 | Hexane:Ethyl Acetate (1:1) | ~ 0.2 - 0.3 | UV (254 nm), Potassium Permanganate (yellow spot) |
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel 60 F254 aluminum-backed TLC plates.
-
Mobile Phase: A 1:1 (v/v) mixture of n-hexane and ethyl acetate.
-
Reactants: 4-oxo-4-phenylbutanoic acid, hydrazine hydrate.
-
Reaction Solvent: Ethanol or glacial acetic acid.
-
TLC Development Chamber: A glass jar with a lid.
-
Sample Application: Capillary tubes.
-
Visualization:
-
UV lamp (254 nm).
-
Potassium permanganate stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Bromocresol green stain: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.
-
-
General Glassware and Equipment: Reaction flask, condenser, heating mantle, magnetic stirrer, pipettes.
TLC Monitoring Workflow
References
Application of Pyridazinones as Formyl Peptide Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers interested in the study and application of pyridazinone-based compounds as agonists for Formyl Peptide Receptors (FPRs). Pyridazinone derivatives have emerged as a promising class of small molecules that can modulate the activity of FPRs, which are key players in the innate immune system and inflammatory responses.[1][2][3][4] Understanding their interaction with FPRs is crucial for the development of novel therapeutics for a range of inflammatory diseases.
Introduction to Formyl Peptide Receptors
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that recognize N-formyl peptides derived from bacteria and damaged mitochondria.[5][6][7] In humans, this family includes three members: FPR1, FPR2 (also known as ALX), and FPR3.[5][6] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and play a critical role in mediating chemotaxis, degranulation, and the production of reactive oxygen species, thereby orchestrating the host's defense against pathogens.[5][7][8] Given their central role in inflammation, FPRs are attractive therapeutic targets for a variety of inflammatory conditions.[1][2][9]
Pyridazinones as a Novel Class of FPR Agonists
Recent research has identified pyridazin-3(2H)-one derivatives as a versatile scaffold for the development of potent and selective FPR agonists.[1][2][3][10] These synthetic small molecules offer the potential for improved pharmacokinetic and pharmacodynamic properties compared to endogenous peptide ligands. Several studies have reported pyridazinone compounds with varying degrees of selectivity for the different FPR isoforms, highlighting their potential as tools to dissect the specific roles of each receptor in health and disease.[1][2][11]
Quantitative Data Summary
The following tables summarize the reported activities of representative pyridazinone-based FPR agonists. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a given assay, typically calcium mobilization.
Table 1: Activity of Pyridazinone Derivatives on FPR1 and FPR2
| Compound ID | Target | EC50 (nM) | Cell Line | Reference |
| 8a | FPR1 | 45 | HL-60 cells transfected with FPR1 | [2][11] |
| FPR2 | >1000 | HL-60 cells transfected with FPR2 | [2][11] | |
| 13a | FPR1 | >1000 | HL-60 cells transfected with FPR1 | [2][11] |
| FPR2 | 35 | HL-60 cells transfected with FPR2 | [2][11] | |
| 27b | FPR1 | >1000 | HL-60 cells transfected with FPR1 | [2][11] |
| FPR2 | 61 | HL-60 cells transfected with FPR2 | [2][11] | |
| EC3 | Mixed FPR1/FPR2/FPR3 Agonist | - | - | [1] |
| EC10 | FPR1 selective | - | - | [1] |
| Compound 2a | FPR1 | 1600 | HL-60 cells transfected with FPR1 | [1] |
| FPR2 | 120 | HL-60 cells transfected with FPR2 | [1] |
Note: EC50 values can vary depending on the specific assay conditions and cell type used.
Signaling Pathways and Experimental Workflows
Formyl Peptide Receptor Signaling Pathway
Activation of FPRs by pyridazinone agonists triggers a cascade of intracellular signaling events. As GPCRs, FPRs are coupled to heterotrimeric G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[5][7][8][12] Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, a key event that can be readily measured to assess receptor activation.[5][13]
Experimental Workflow: Calcium Mobilization Assay
The calcium mobilization assay is a fundamental method for characterizing the activity of FPR agonists.[13][14] This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor stimulation. The general workflow involves loading cells with a calcium-sensitive fluorescent dye, stimulating them with the test compound, and measuring the change in fluorescence over time.[13][15]
Experimental Workflow: Chemotaxis Assay
Chemotaxis, or directed cell migration, is a key functional response mediated by FPRs. The Boyden chamber assay is a commonly used method to assess the chemotactic activity of FPR agonists.[16][17] This assay measures the migration of cells through a porous membrane towards a chemoattractant gradient.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Materials:
-
FPR-expressing cells (e.g., HL-60 cells stably transfected with human FPR1 or FPR2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Pyridazinone test compounds
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors
Procedure:
-
Cell Preparation:
-
Culture FPR-expressing cells to the desired density.
-
On the day of the assay, harvest the cells and wash them with assay buffer.
-
Resuspend the cells in assay buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in assay buffer.[13][15]
-
Add an equal volume of the dye loading solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.[13]
-
After incubation, wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of the pyridazinone test compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Performance:
-
Dispense 100 µL of the dye-loaded cell suspension into each well of a 96-well plate.
-
Allow the plate to equilibrate to 37°C for 5-10 minutes.
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injectors, add 25 µL of the compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a total of 2-3 minutes.[18][15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Plot the net change in fluorescence against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18]
-
Protocol 2: Chemotaxis Assay (Boyden Chamber)
Materials:
-
Neutrophils or other FPR-expressing migratory cells
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Pyridazinone test compounds
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh blood or culture your FPR-expressing cells.
-
Wash the cells and resuspend them in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Chamber Assembly:
-
Prepare serial dilutions of the pyridazinone test compound in chemotaxis buffer.
-
Add the compound dilutions to the lower wells of the Boyden chamber. Use buffer alone as a negative control and a known chemoattractant (e.g., fMLP) as a positive control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Cell Fixation and Staining:
-
After incubation, remove the membrane from the chamber.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the fixed cells with a suitable staining solution.
-
-
Cell Counting and Analysis:
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields under the microscope.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the test compound by the number of cells that migrated towards the buffer control.
-
Plot the chemotactic index against the compound concentration to generate a dose-response curve.
-
Conclusion
The pyridazinone scaffold represents a valuable starting point for the development of novel FPR agonists with therapeutic potential in inflammatory diseases. The protocols and information provided in this document are intended to serve as a guide for researchers to effectively screen and characterize these compounds. By understanding their mechanism of action and functional effects, the scientific community can further explore the therapeutic utility of modulating FPR activity.
References
- 1. Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Arylacetamido-4-Phenylamino-5-Substituted Pyridazinones as Formyl Peptide Receptors Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward synthesis route is the cyclocondensation reaction between a γ-ketoacid, such as levulinic acid or its esters (e.g., ethyl levulinate), and hydrazine hydrate.[1] This reaction is typically performed in a protic solvent like ethanol or acetic acid under reflux conditions.[1]
Q2: I am experiencing a significantly low yield of my target compound. What are the primary factors I should investigate?
A2: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting should involve the investigation of the following:
-
Purity of Starting Materials: Ensure the purity of both the levulinic acid (or its ester) and hydrazine hydrate. Impurities can lead to undesirable side reactions that consume reactants and complicate purification. It is advisable to use freshly purified or high-purity reagents.
-
Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the final product.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and overall yield. Protic solvents such as ethanol and acetic acid are commonly employed as they can facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.
-
Water Removal: The cyclization step of this synthesis produces water. In certain instances, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby enhancing the yield.[1]
Q3: My TLC analysis indicates the presence of multiple spots, suggesting the formation of byproducts. What are the common side reactions in this synthesis?
A3: The formation of side products is a common challenge in pyridazinone synthesis. Key side reactions to be aware of include:
-
Hydrazone Formation: The initial reaction between the ketone group of levulinic acid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a significant byproduct.
-
Formation of Regioisomers: If using unsymmetrical dicarbonyl compounds, there is a possibility of forming two different regioisomeric pyridazinone products.
-
N-N Bond Cleavage: Under harsh conditions, such as elevated temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving issues leading to low product yield.
| Observation | Potential Cause | Suggested Action |
| Low conversion of starting materials (TLC/LC-MS analysis) | 1. Insufficient reaction time or temperature.2. Poor quality of reagents. | 1. Increase reaction time and/or temperature incrementally. Monitor progress by TLC.2. Verify the purity of starting materials. Use freshly opened or purified reagents. |
| Multiple spots on TLC, indicating byproducts | 1. Suboptimal reaction conditions (temperature, solvent, pH).2. Presence of impurities in starting materials. | 1. Optimize reaction conditions (see table below). Consider a solvent screen or pH adjustment.2. Purify starting materials before use. |
| Product degradation | 1. Excessively high reaction temperature.2. Harsh work-up conditions (e.g., strong acid or base). | 1. Lower the reaction temperature and extend the reaction time.2. Employ milder work-up and purification procedures. |
| Difficulty in product isolation | 1. Inappropriate work-up procedure.2. Unsuitable purification method. | 1. Adjust the pH during work-up to ensure the product precipitates or is extracted efficiently.2. Consider alternative purification techniques such as column chromatography or recrystallization from a different solvent system. |
Impact of Reaction Conditions on Yield (Illustrative Data)
The following table summarizes illustrative data on how different reaction parameters can influence the yield of pyridazinone synthesis. Note that optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Solvent | Ethanol | 65-75 | Toluene | 50-60 |
| Temperature | Reflux (78 °C) | 70 | 50 °C | 45 |
| Catalyst | Acetic Acid (catalytic) | 72 | None | 60 |
| Water Removal | Dean-Stark | 80 | None | 70 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Levulinate and Hydrazine Hydrate[1]
Materials:
-
Ethyl levulinate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl levulinate (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and acidify with hydrochloric acid to pH ~2.
-
Extract the aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate to pH ~8.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Experimental Workflow for Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification.
References
Technical Support Center: Optimizing Pyridazinone Cyclization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pyridazinone cyclization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Q1: I am observing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and enhance your reaction's efficiency:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The temperature at which the reaction is conducted is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] To determine the optimal temperature and reaction time, it is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Solvent Choice: The selection of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]
-
Water Removal: The cyclization step involves the formation of water. In certain cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent obstacle in pyridazinone synthesis. Understanding these potential side reactions is key to minimizing their occurrence. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine results in the formation of a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] A systematic screening of these conditions is often necessary to achieve the desired regioselectivity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyridazinone synthesis?
A1: The most prevalent methods for synthesizing pyridazin-3(2H)-ones involve the condensation of γ-keto acids with hydrazine hydrate or its derivatives.[2] Other common starting materials include 1,2-dicarbonyl compounds, maleic acid derivatives, and 2(3H)-furanones.
Q2: How can I monitor the progress of my pyridazinone cyclization reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the consumption of the starting materials and the formation of the product.
Q3: What are some typical purification methods for pyridazinone derivatives?
A3: Common purification techniques for pyridazinone derivatives include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[1] The choice of method depends on the physical properties of the product and the nature of the impurities.
Data Presentation: Reaction Yields
The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions.
Table 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
| Starting Materials | Solvent | Conditions | Yield (%) |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Ethanol | Reflux | 85 |
Table 2: Synthesis of Phenyl-Substituted Pyridazinones
| Starting Materials | Solvent | Conditions | Product | Yield (%) |
| Phenyl-fulvene and Hydrazine Hydrate | Methanol | Room Temperature, 24h | Phenyl-substituted 5,6-fused ring pyridazine | 71 |
| Benzene and Succinic Anhydride (multi-step) | - | Friedel-Crafts, nitration, reduction, cyclization | 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | 58.3 (overall) |
| β-m-nitrobenzoylpropionic acid and Hydrazine Hydrate | - | Raney Ni catalyst, reflux, 4h | 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | 82.7 (cyclization step) |
| 3-benzoylpropionic acid and hydrazine hydrate, then bromine | Ethanol, Acetic Acid | Reflux, then heat to 353.2 K | 6-phenyl-pyridazin-3(2H)-one | 77.3 |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
-
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine
-
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
-
-
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
-
Visualizations
References
Technical Support Center: Purification of 6-methyl-4,5-dihydropyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-methyl-4,5-dihydropyridazin-3(2H)-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and step-by-step solutions.
Problem 1: Low Purity After Recrystallization
Question: My product, this compound, has low purity after recrystallization. What could be the issue and how can I resolve it?
Answer:
Low purity after recrystallization can stem from several factors, primarily related to the choice of solvent and the crystallization process itself.
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve for the target compound, meaning it is either too soluble at low temperatures or not soluble enough at high temperatures. This can lead to co-precipitation of impurities.
-
Cooling Rate is Too Fast: Rapid cooling of the saturated solution can trap impurities within the crystal lattice.
-
Presence of Insoluble Impurities: Solid impurities that are insoluble in the hot solvent can act as nucleation sites, leading to rapid and less selective crystallization.
-
Insufficient Washing of Crystals: Residual mother liquor containing dissolved impurities may remain on the crystal surface after filtration.
Troubleshooting Steps:
-
Solvent System Optimization:
-
If the compound is too soluble, try a less polar solvent or a mixture of solvents. For pyridazinone derivatives, ethanol is a commonly used recrystallization solvent.[1] You can also try mixtures like ethanol/water or ethyl acetate/hexane.
-
If the compound is not soluble enough, a more polar solvent may be required.
-
Perform small-scale solubility tests with a variety of solvents to find the ideal one where the compound is sparingly soluble at room temperature but highly soluble when heated.
-
-
Control the Cooling Process:
-
Allow the hot, saturated solution to cool slowly to room temperature. This can be achieved by insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually.
-
Once at room temperature, further cooling in an ice bath or refrigerator can maximize yield.
-
-
Remove Insoluble Impurities:
-
If you observe insoluble material in the hot solution, perform a hot filtration step to remove it before allowing the solution to cool.
-
-
Proper Washing:
-
After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Problem 2: The Product "Oils Out" During Recrystallization
Question: When I try to recrystallize this compound, it separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is a common issue with polar heterocyclic compounds.
Potential Causes:
-
High Concentration of Impurities: Impurities can depress the melting point of the compound, making it more likely to oil out.
-
Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility may change too drastically over a small temperature range.
-
Rapid Cooling: As with low purity, cooling the solution too quickly can contribute to oiling out.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
-
Change the Solvent System: Experiment with a different solvent or a solvent mixture with a lower boiling point.
-
Column Chromatography: If recrystallization proves consistently difficult, purification by column chromatography may be a more effective alternative.
Problem 3: Difficulty with Column Chromatography Separation
Question: I am struggling to get good separation of this compound from its impurities using column chromatography. What can I do to improve the separation?
Answer:
Effective column chromatography relies on the differential partitioning of compounds between the stationary phase and the mobile phase. Poor separation is often due to an improperly selected mobile phase.
Potential Causes:
-
Incorrect Solvent Polarity: If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it is not polar enough, the target compound may not move from the origin.
-
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.
Troubleshooting Steps:
-
Develop the Method with Thin Layer Chromatography (TLC):
-
Before running a column, use TLC to find a solvent system that gives good separation between your target compound and any impurities. Aim for an Rf value of 0.2-0.4 for the target compound.
-
For polar compounds like pyridazinones, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Vary the ratio of the solvents to optimize the separation.
-
-
Use a Gradient Elution:
-
Start with a less polar solvent system to elute non-polar impurities.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will help to elute compounds of increasing polarity, including your target compound, at different times.
-
-
Choose the Right Stationary Phase:
-
Standard silica gel is typically used for compounds of this polarity. If separation is still proving difficult, alumina (neutral, acidic, or basic) could be explored.
-
-
Proper Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound from levulinic acid and hydrazine?
A1: The primary impurities are likely to be unreacted starting materials: levulinic acid and hydrazine. Additionally, side-products from incomplete cyclization or other side reactions of hydrazine could be present.
Q2: What is a good starting solvent system for TLC analysis of this compound?
A2: A good starting point for TLC analysis would be a mixture of ethyl acetate and hexane. You can start with a 1:1 mixture and adjust the ratio based on the observed Rf value of your compound.
Q3: My purified product is a pale yellow, but I expected it to be white. Does this indicate an impurity?
A3: While a slight yellow color may not necessarily indicate a significant impurity, it can sometimes be due to trace amounts of oxidized or degraded material. If the analytical data (NMR, melting point) are consistent with a pure product, the color may be inherent to the compound under certain conditions. If you suspect an impurity, further purification by recrystallization with the addition of activated charcoal or another round of column chromatography may be beneficial.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods for determining purity and confirming the structure. The absence of unexpected signals is a strong indicator of high purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting point range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This technique can provide quantitative data on the purity of your sample.
-
Thin Layer Chromatography (TLC): A single spot observed in multiple solvent systems is a good qualitative indicator of purity.
Data Presentation
The following tables provide a structured format for summarizing key data related to the purification of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 79-83 °C |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate) |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Pt. | Crystal Formation on Cooling | % Recovery (User Data) | Purity (User Data) |
| Ethanol | Low | High | Good | ||
| Water | Moderate | High | |||
| Ethyl Acetate/Hexane | Variable | Variable | |||
| User to add other solvents |
Table 3: Column Chromatography Conditions
| Stationary Phase | Mobile Phase (Solvent System & Gradient) | Rf of Product | % Yield (User Data) | Purity (User Data) |
| Silica Gel | e.g., Hexane/Ethyl Acetate (gradient from 9:1 to 1:1) | ~0.3 (in 1:1 Hex/EtOAc) | ||
| User to add other conditions |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC that provides good separation and an Rf value of ~0.2-0.4 for the target compound. A common system is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the wet slurry method with the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the initial solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
identifying and minimizing byproducts in pyridazinone synthesis
Welcome to the technical support center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing byproducts in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low yield of my desired pyridazinone product. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting can help optimize your reaction:
-
Purity of Starting Materials : Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions, inhibiting the desired cyclization. It is recommended to use freshly purified reagents.[1]
-
Reaction Temperature : Temperature is a critical parameter.[1] Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[1]
-
Solvent Choice : The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium : For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium may catalyze the dehydration step, but highly acidic conditions could lead to side reactions.[1]
-
Water Removal : The cyclization step produces water.[1] In certain cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, thereby improving the yield.[1]
Q2: My TLC and/or HPLC analysis shows multiple spots/peaks, indicating the presence of byproducts. What are the common side reactions in pyridazinone synthesis?
A2: The formation of byproducts is a common hurdle. Understanding these side reactions is key to minimizing them. Common byproducts include:
-
Incomplete Cyclization : The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers : When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, which can lead to the formation of two different regioisomeric pyridazinone products.[1]
-
N-Oxide Formation : The pyridine nitrogen can be oxidized to an N-oxide, which can be caused by oxidizing agents present as impurities or by exposure to air at high temperatures. This will result in an impurity with a mass increase of +16 Da.[2]
-
Dimerization : Under certain conditions, intermolecular reactions can lead to the formation of dimers or higher-order oligomers, especially at high concentrations.[2]
-
Solvent-Related Byproducts : At elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to the formation of dimethylamino-substituted byproducts.[2]
Q3: How can I identify the specific byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for accurate byproduct identification:
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for separating impurities from the main product.[3][4] Different retention times indicate different compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for elucidating the detailed chemical structure of isolated byproducts.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is particularly useful for identifying volatile organic impurities, such as residual solvents.[3]
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the LC-MS with a mass of +16 Da compared to the starting material or product.
-
Possible Cause : Oxidation of a nitrogen atom in the pyridazinone ring to form an N-oxide.[2] This can be promoted by residual oxidizing agents or exposure to air at high temperatures.[2]
-
Troubleshooting Steps :
-
Inert Atmosphere : Conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[2] Sparging the solvent with inert gas before starting the reaction can help remove dissolved oxygen.[2]
-
Solvent Purity : Use high-purity, anhydrous, or freshly distilled solvents to minimize the presence of oxidizing impurities.[2]
-
Temperature Control : Avoid excessively high reaction temperatures which can promote oxidation.[1]
-
Issue 2: Formation of a byproduct with the same mass as the desired product, but a different retention time in chiral HPLC.
-
Possible Cause : Epimerization at a stereocenter, often occurring through an intermediate like an oxazolone in peptide couplings, which can also be relevant in complex pyridazinone derivatives.[7]
-
Troubleshooting Steps :
-
Analytical Confirmation : Use chiral chromatography or NMR with chiral shift reagents to confirm the presence of diastereomers.[7]
-
Base Selection : If a base is used, consider a weaker, non-nucleophilic base to minimize epimerization.[7]
-
Temperature Control : Perform the reaction at lower temperatures to reduce the rate of epimerization.[7]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation in a Model Pyridazinone Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Byproduct A (%) (Hydrazone) | Byproduct B (%) (Regioisomer) |
| 1 | Ethanol | 80 | 4 | 75 | 15 | 5 |
| 2 | Acetic Acid | 80 | 4 | 85 | 5 | 5 |
| 3 | Toluene | 110 | 8 | 60 | 25 | 10 |
| 4 | Toluene* | 110 | 8 | 82 | 8 | 5 |
*With Dean-Stark trap for water removal.
Experimental Protocols
Protocol 1: General Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [8]
This protocol describes a common method for synthesizing a pyridazinone derivative from β-benzoylpropionic acid and hydrazine hydrate.
-
Materials :
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure :
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[1]
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a 5:4:1 mixture of Toluene:Ethyl Acetate:Formic Acid).[8]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.[8]
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.[8]
-
Collect the solid by filtration and recrystallize from ethanol to obtain the purified product.[8]
-
Protocol 2: HPLC Method for Purity Assessment
This is a general-purpose HPLC method for analyzing the purity of synthesized pyridazinone products.
-
Instrumentation : HPLC system with a UV detector.[3]
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of the product (e.g., 239 nm).[9]
-
Procedure :
-
Prepare a stock solution of the crude product in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the main product and any impurities.
-
Calculate the purity based on the relative peak areas.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields and byproduct formation.
Caption: A generalized experimental workflow for pyridazinone synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. ptfarm.pl [ptfarm.pl]
Technical Support Center: Improving the Regioselectivity of Pyridazinone Functionalization
Welcome to the Technical Support Center for pyridazinone functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in controlling regioselectivity during pyridazinone functionalization?
A1: The primary challenges in pyridazinone functionalization stem from the presence of multiple reactive sites. Key issues include:
-
N- vs. O-Alkylation: Pyridazinones exist in lactam-lactim tautomeric forms, leading to competition between N-alkylation and O-alkylation. The regioselectivity is highly dependent on reaction conditions.[1]
-
Regioisomeric N-Alkylation: With two nitrogen atoms in the ring, obtaining selectivity for alkylation at a specific nitrogen can be difficult.[2]
-
C-H Functionalization: The pyridazinone core has several C-H bonds that can be functionalized. Directing the reaction to a specific carbon atom requires careful control of catalysts and directing groups.[3]
-
Formation of Regioisomers from Unsymmetrical Precursors: When synthesizing the pyridazinone ring from unsymmetrical 1,4-dicarbonyl compounds, two regioisomeric products can be formed.[2]
Q2: How can I favor N-alkylation over O-alkylation of pyridazinones?
A2: Several factors influence the N- vs. O-alkylation outcome. To favor N-alkylation, consider the following:
-
Base and Solvent: The choice of base and solvent is critical. For instance, using weaker bases like alkali metal carbonates in polar aprotic solvents such as DMF or acetone generally favors N-alkylation.[4]
-
Alkylating Agent: The nature of the alkylating agent plays a significant role. "Hard" electrophiles tend to react at the harder oxygen atom, while "softer" electrophiles favor the softer nitrogen atom.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.
Q3: I am observing a mixture of regioisomers during a Minisci reaction on my pyridazinone substrate. How can I improve the selectivity?
A3: The Minisci reaction, a radical substitution, on electron-deficient heterocycles like pyridazinones can sometimes lead to a mixture of regioisomers.[5] To improve selectivity:
-
Protonation: The reaction is typically carried out under acidic conditions to protonate the heterocycle, which enhances its reactivity towards nucleophilic radicals. The position of functionalization is influenced by the site of protonation.
-
Steric Hindrance: Bulky substituents on the pyridazinone ring can sterically hinder certain positions, directing the incoming radical to less hindered sites.
-
Radical Source: The nature of the radical precursor can influence the regiochemical outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (N- vs. O-Alkylation)
-
Problem: My N-alkylation reaction is producing a significant amount of the O-alkylated byproduct.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| "Hard" Alkylating Agent | Switch to a "softer" alkylating agent (e.g., use an alkyl iodide instead of a sulfate). |
| Strong, "Hard" Base | Use a weaker, "softer" base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH). |
| Polar Protic Solvent | Change to a polar aprotic solvent like DMF or acetonitrile to favor N-alkylation. |
| High Temperature | Lower the reaction temperature to favor the kinetically controlled N-alkylation product. |
Issue 2: Lack of Regioselectivity in C-H Arylation
-
Problem: My palladium-catalyzed C-H arylation is yielding a mixture of isomers.
-
Possible Causes & Solutions:
| Cause | Suggested Solution |
| No or Ineffective Directing Group | Introduce a suitable directing group on the pyridazinone ring to guide the catalyst to the desired C-H bond. Pyridazinone itself can act as a directing group.[6] |
| Ligand Choice | The ligand on the palladium catalyst can significantly influence regioselectivity. Screen different ligands to optimize the reaction. |
| Oxidant and Additives | The choice of oxidant and additives can alter the reaction pathway and selectivity. Experiment with different additives like Ag₂CO₃ or PivOH.[7] |
| Reaction Conditions | Temperature and solvent can impact the selectivity. A thorough optimization of these parameters is recommended. |
Data Presentation
Table 1: Influence of Reaction Conditions on the N-Alkylation of a Substituted Pyridazinone
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | N:O Ratio | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | >95:5 | 92 |
| 2 | Methyl Iodide | NaH | THF | 25 | 70:30 | 85 |
| 3 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | >95:5 | 88 |
| 4 | Benzyl Bromide | K₂CO₃ | Ethanol | 80 | 60:40 | 75 |
| 5 | Dimethyl Sulfate | NaH | THF | 0 | 40:60 | 80 |
Table 2: Regioselectivity of Palladium-Catalyzed C-H Arylation of a Phenylpyridazinone
| Entry | Ligand | Oxidant | Additive | Temp (°C) | C-5:C-4 Ratio | Yield (%) |
| 1 | P(o-tol)₃ | Ag₂CO₃ | PivOH | 120 | 90:10 | 78 |
| 2 | XPhos | Ag₂O | - | 120 | 75:25 | 65 |
| 3 | P(t-Bu)₃ | Cu(OAc)₂ | - | 100 | 60:40 | 55 |
| 4 | None | Ag₂CO₃ | PivOH | 120 | 50:50 | 40 |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of 6-Phenyl-3(2H)-pyridazinone
Materials:
-
6-Phenyl-3(2H)-pyridazinone
-
Alkyl halide (e.g., methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 6-phenyl-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyridazinone.
Protocol 2: Palladium-Catalyzed C-H Arylation of N-Substituted Pyridazinone
Materials:
-
N-Substituted pyridazinone
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the N-substituted pyridazinone (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Ag₂CO₃ (2.0 eq), and PivOH (1.0 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing N- vs. O-alkylation of pyridazinones.
Caption: Workflow for optimizing regioselective C-H functionalization.
References
- 1. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of pyridazinone derivatives and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyridazinone Product
Low yields are a frequent challenge in pyridazinone synthesis. This guide provides a systematic approach to identify and address potential causes.
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to unwanted side reactions.[1]
-
Recommendation: Use freshly purified reagents and verify their purity by techniques like NMR or melting point analysis.
-
-
Incomplete Reaction: The cyclization reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Inappropriate Solvent: The choice of solvent significantly impacts reaction rate and yield.
-
Recommendation: Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[1] A solvent screen may be necessary to find the ideal one for your system.
-
-
Unfavorable pH: The pH of the reaction medium can be crucial, especially for the cyclocondensation of γ-ketoacids with hydrazine.
-
Recommendation: An acidic medium can catalyze the dehydration step. However, strongly acidic conditions might promote side reactions.[1] Gradual adjustment and optimization of pH are recommended.
-
-
Presence of Water: The cyclization step produces water, which can inhibit the forward reaction.
-
Recommendation: Use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
The formation of side products is a common hurdle. Understanding these side reactions is key to minimizing their formation.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Hydrazone Formation | The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone can be a major byproduct.[1] | Ensure reaction conditions (e.g., temperature, catalyst) are optimized to favor the intramolecular cyclization step.[2] |
| Formation of Regioisomers | When using unsymmetrical 1,4-dicarbonyl compounds, two different regioisomeric pyridazinone products can form.[1] | Adjusting reaction conditions or using specific catalysts can control regioselectivity. A systematic screening of conditions is often necessary. |
| N-Alkylation Issues | When using alkylhydrazines, a mixture of N-alkylated products can be obtained due to the presence of two nitrogen atoms. | The regioselectivity of N-alkylation is influenced by steric hindrance, electronic effects, and reaction conditions (base, solvent, temperature).[1] Milder bases or non-polar solvents might favor alkylation at a specific nitrogen.[1] |
| N-N Bond Cleavage | Harsh conditions like high temperatures or the presence of strong reducing or oxidizing agents can cleave the N-N bond in the hydrazine or the pyridazinone ring.[1] | Use milder reaction conditions and avoid harsh reagents. |
Logical Flow for Side Product Minimization:
Caption: Logical workflow for minimizing side products in pyridazinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyridazinone synthesis?
A1: Common and versatile methods for preparing pyridazinones involve the condensation of:
-
γ-ketoacids or γ-ketoesters with hydrazine.[3]
-
1,2-dicarbonyl compounds with compounds containing a carboxylic group and an active methylene group in the presence of hydrazine.[3]
-
Maleic acid derivatives with hydrazines.[3]
-
2(3H)-furanones with hydrazine hydrate.[2]
Q2: How can I control the regioselectivity of N-alkylation in pyridazinones?
A2: Controlling the position of N-alkylation can be challenging. The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the ring, affects the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[1] For instance, using a milder base or a non-polar solvent may favor alkylation at a specific nitrogen.[1]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Increasing the reaction temperature will generally increase the rate, but be cautious of potential side reactions or decomposition.[1]
-
Catalyst: For some reactions, an acid catalyst can promote the cyclization and dehydration steps.[2]
-
Solvent: The choice of solvent can influence reaction kinetics. Experiment with different solvents to find one that enhances the rate.[1]
-
Concentration: Increasing the concentration of reactants may also increase the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from β-Aroylpropionic Acids
This protocol describes the synthesis of pyridazinones from β-aroylpropionic acids and hydrazine hydrate.
Materials:
-
β-aroylpropionic acid (1 eq.)
-
Hydrazine hydrate (1.2 eq.)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve the β-aroylpropionic acid in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.[2]
-
If no precipitate forms, pour the reaction mixture into ice water to induce precipitation. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones
This protocol outlines the two-step, one-pot synthesis of pyridazinones from 2(3H)-furanones and hydrazine hydrate.[2]
Step A: Ring Opening to Form Hydrazide Intermediate
-
Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.
-
Add hydrazine hydrate dropwise while stirring.
-
Continue stirring at room temperature for 1-4 hours, monitoring the consumption of the furanone by TLC.
-
The hydrazide intermediate may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry.
Step B: Intramolecular Cyclization to Pyridazinone
-
Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[2]
-
Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.
-
Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can help in selecting an appropriate synthetic route and optimizing reaction parameters.
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| β-benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux, 4-6 h | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified | [1] |
| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | Not specified | Not specified | Pyridazin-3(2H)-one | Not specified | [4] |
| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine | Glacial Acetic Acid | Reflux, 3 h | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | 76% | [5] |
| Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | Hydrazine hydrate (99%) | Ethanol | Stirred, 3 h, room temp | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | 76% | [5] |
| 3-arylmethylene-5-aryl-2(3H)-furanones | Hydrazine hydrate | Ethanol | Reflux | 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones | Not specified | [2] |
Disclaimer: The information provided in this technical support center is intended for research use only. The protocols are for reference and may require optimization for specific experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing incomplete cyclization in pyridazinone synthesis from γ-ketoacids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete cyclization during the synthesis of pyridazinones from γ-ketoacids.
Troubleshooting Guide: Addressing Incomplete Cyclization
Low yields and the presence of side products are common hurdles in the synthesis of pyridazinones. Incomplete cyclization is a primary contributor to these issues, often resulting in the isolation of the hydrazone intermediate. This guide provides a systematic approach to troubleshoot and optimize your reaction for a successful cyclization.
Core Issue: Incomplete Cyclization
The reaction of a γ-ketoacid with hydrazine or its derivatives proceeds through a two-step mechanism: the initial formation of a hydrazone, followed by an intramolecular cyclization to form the pyridazinone ring. If the cyclization step is slow or inhibited, the hydrazone will be the major product isolated.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Purity of Starting Materials | Impurities in the γ-ketoacid or hydrazine derivative can lead to unwanted side reactions and hinder the desired cyclization. Ensure the purity of your starting materials. It is advisable to use freshly purified reagents. |
| Suboptimal Reaction Temperature | A reaction temperature that is too low can result in an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction time. |
| Inappropriate Solvent Choice | The choice of solvent significantly impacts the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction. |
| Unfavorable pH of the Reaction Medium | The pH can be a critical factor for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may lead to side reactions. |
| Presence of Water | The cyclization step involves the formation of water. In some cases, the removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium toward the product, thereby improving the yield.[1] |
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired pyridazinone product. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshoot and optimize your reaction is recommended:
-
Verify Starting Material Purity: Ensure the γ-ketoacid and hydrazine derivative are pure, as impurities can cause side reactions.
-
Optimize Reaction Temperature: The reaction temperature is crucial. If it's too low, the reaction may not go to completion. Conversely, if it's too high, it could lead to the decomposition of your product. Use TLC to monitor the reaction and find the optimal temperature.
-
Evaluate Your Solvent: Protic solvents like ethanol or acetic acid are generally effective. If you are using a different solvent system, consider switching to one of these.
-
Adjust the pH: The pH of the reaction medium can be critical. An acidic environment often catalyzes the final dehydration step of the cyclization.
-
Remove Water: The cyclization reaction produces water. Removing it from the reaction mixture can help to drive the equilibrium towards the formation of the pyridazinone product.
Q2: My TLC analysis shows multiple spots, with one major spot that is not my desired product. What could this side product be?
A2: The most common side product in this synthesis is the hydrazone intermediate .[1] This occurs when the initial reaction between the ketone group of the γ-ketoacid and hydrazine takes place, but the subsequent intramolecular cyclization to form the pyridazinone ring is slow or incomplete. To address this, refer to the troubleshooting guide to optimize your reaction conditions to favor the cyclization step.
Q3: Can I use a catalyst to improve the cyclization?
A3: While many pyridazinone syntheses from γ-ketoacids are performed without a specific catalyst, acid catalysis is often employed to facilitate the dehydration step of the cyclization. Acetic acid can serve as both a solvent and a catalyst. For specific applications, other catalysts might be explored, but a thorough literature search for your specific substrates is recommended.
Data Presentation: Comparative Yields
The following table summarizes reported yields for the synthesis of representative pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.
| γ-Ketoacid | Hydrazine Derivative | Solvent | Temperature | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux | 77.3 | (Shakeel et al., 2019) |
| 3-(4-aminobenzoyl)propionic acid | Hydrazine hydrate | Ethanol | Reflux (95 °C) | 76.6 | (CN1923832A) |
| Levulinic acid | Hydrazine hydrate | Ethanol | Reflux | ~90 | (Overend & Wiggins, 1947) |
| β-(m-nitrobenzoyl)propionic acid | Hydrazine hydrate | Not Specified | Reflux | 82.7 | (Jiang et al., 2014) |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid
This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (85% solution)
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
Protocol 2: Synthesis of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol details the synthesis of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.
Materials:
-
3-(4-aminobenzoyl)propionic acid
-
Hydrazine hydrate (85% solution)
-
Dehydrated ethanol
Procedure:
-
In a 250 ml three-necked bottle, combine 3-(4-aminobenzoyl)propionic acid (0.06 mol), 85% hydrazine hydrate (0.072 mol), and 150 ml of dehydrated ethanol.
-
Heat the mixture to reflux (approximately 95 °C) and maintain for 6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
-
Filter the solid and wash it with ethanol.
-
Dry the crude product.
-
Recrystallize the crude product from a mixture of N,N-dimethylformamide and water to obtain the pure 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone.
Visualizations
Reaction Pathway for Pyridazinone Synthesis
References
Strategies for Removing Unreacted Hydrazine from Reaction Mixtures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted hydrazine from reaction mixtures. The following sections detail various strategies, including quenching, extraction, distillation, and chromatographic purification, supplemented with experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess hydrazine from a reaction mixture?
A1: The most common methods for removing unreacted hydrazine include:
-
Quenching: Chemically converting hydrazine into a more easily removable or inert substance.
-
Aqueous Extraction: Utilizing the high water solubility of hydrazine to wash it out from an organic phase.
-
Distillation: Removing hydrazine through evaporation, often as an azeotrope with a suitable solvent.
-
Chromatography: Separating the desired product from hydrazine using techniques like flash or column chromatography.
Q2: How do I choose the most appropriate hydrazine removal strategy for my specific reaction?
A2: The choice of method depends on several factors:
-
Stability of your product: Ensure your desired compound is stable to the conditions of the chosen method (e.g., pH changes during quenching, heat during distillation).
-
Solubility of your product: The solubility of your product will dictate the feasibility of extraction and precipitation methods.
-
Scale of the reaction: Some methods, like distillation, are more suitable for larger scale reactions, while chromatography is often used for smaller scale purification.
-
Required purity of the final product: High-purity requirements may necessitate a combination of methods, such as quenching followed by extraction and then chromatography.
Q3: Are there safety concerns I should be aware of when working with hydrazine?
A3: Yes, hydrazine is a hazardous substance and should be handled with appropriate safety precautions. It is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Anhydrous hydrazine is also highly reactive and can be explosive, especially in the presence of oxidizing agents or certain metals.
Troubleshooting Guides
Quenching Strategies
Issue: How can I effectively quench excess hydrazine without affecting my product?
Solution: The choice of quenching agent is critical and depends on the nature of your product.
-
For products sensitive to strong acids or bases:
-
Acetone: Reacts with hydrazine to form acetone azine and acetone hydrazone, which are generally less reactive and more easily removed by extraction or chromatography.[1]
-
-
For products stable to acidic conditions:
-
Dilute Acid (e.g., 1 M HCl): Protonates hydrazine to form the hydrazinium salt, which is highly water-soluble and can be easily removed with an aqueous wash.[2]
-
-
For robust products where the quenching byproducts are not a concern:
Experimental Protocol: Quenching with Acetone
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetone (2-3 equivalents per equivalent of excess hydrazine) to the stirred reaction mixture.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of hydrazine by a suitable analytical method (e.g., TLC, LC-MS).
-
Proceed with an aqueous workup to remove the resulting acetone azine and hydrazone.
Extractive Workup
Issue: My product has some water solubility, leading to poor recovery during aqueous extraction of hydrazine.
Solution: To improve the efficiency of the extraction and minimize product loss, consider the following:
-
Salting-Out Effect: Add a saturated solution of an inorganic salt, such as sodium chloride (NaCl) or ammonium chloride (NH₄Cl), to the aqueous phase.[2][6][7][8] This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and driving it into the organic phase.[6][7][8]
-
Solvent Selection: Use a more nonpolar organic solvent for extraction if your product's solubility allows. Back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can also help recover any dissolved product.
Experimental Protocol: Extractive Workup with Salting-Out
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of NaCl.
-
Separate the layers. If an emulsion forms, adding more brine or filtering through a pad of celite can help break it.
-
Repeat the washing with the saturated NaCl solution two more times.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Distillation
Issue: Simple distillation is ineffective at removing all the hydrazine from my product.
Solution: Hydrazine can form azeotropes with water and other solvents, making simple distillation inefficient.[9][10]
-
Azeotropic Distillation: Add a solvent that forms a low-boiling azeotrope with hydrazine, such as xylene or toluene.[11] Distilling this azeotrope will effectively remove the hydrazine.[9][10][11][12][13]
Experimental Protocol: Azeotropic Distillation with Xylene
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Add xylene to the residue.
-
Set up a distillation apparatus and heat the mixture to distill the xylene-hydrazine azeotrope.
-
Continue the distillation until all the hydrazine has been removed, which can be monitored by analyzing the distillate.
-
Remove the xylene from the product by evaporation under reduced pressure.
Chromatographic Purification
Issue: Hydrazine is co-eluting with my polar product on a silica gel column.
Solution: Due to its polar nature, hydrazine can be difficult to separate from polar products on normal-phase silica gel.
-
Silica Gel Chromatography with a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This can help to deactivate the silica and improve the separation.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase (C18) chromatography may provide better separation. Hydrazine, being very polar, will elute quickly in the void volume.
Experimental Protocol: Flash Chromatography on Silica Gel
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with a suitable solvent system, starting with a nonpolar solvent and gradually increasing the polarity. For polar products, a gradient of dichloromethane and methanol is often effective.
-
Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Data Presentation
Table 1: Comparison of Hydrazine Removal Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Quenching | Fast, effective, and can be done in situ. | May introduce byproducts that need to be removed; potential for exothermic reactions. | Reactions where the product is stable to the quenching agent and conditions. |
| Extraction | Simple, scalable, and effective for water-soluble hydrazine.[2] | Can lead to product loss if the product has some water solubility; emulsion formation can be an issue. | Products with low water solubility. |
| Distillation | Good for large-scale reactions; can provide a high-purity product. | Requires the product to be thermally stable; potential for hazardous decomposition of hydrazine at high temperatures.[11] | Thermally stable, non-volatile products. |
| Chromatography | Provides high purity; applicable to a wide range of products. | Can be time-consuming and require large volumes of solvent; not ideal for very large scales. | Small to medium-scale reactions requiring high purity. |
Table 2: Analytical Methods for Detecting Residual Hydrazine
| Analytical Method | Principle | Typical Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Derivatization of hydrazine to a UV-active compound (e.g., with benzaldehyde) followed by HPLC separation and UV detection.[14][15] | ~0.6 µg/g | [16] |
| GC-MS | In-situ derivatization (e.g., with acetone) followed by headspace gas chromatography-mass spectrometry.[17][18] | ~0.1 ppm | [17] |
| Ion Chromatography | Separation of protonated hydrazine on an ion-exchange column with conductivity detection. | ~4.63 µg/mL | [19][20] |
Visualizations
Caption: Workflow for quenching excess hydrazine.
Caption: Workflow for extractive removal of hydrazine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 10. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105254527A - Method for preparing high-concentration hydrazine hydrate - Google Patents [patents.google.com]
- 13. GB761919A - Improvements in or relating to dehydration of hydrazine by azeotropic distillation - Google Patents [patents.google.com]
- 14. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osha.gov [osha.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative determination of residual hydrazine content in cilazapril by ion chromatography | Semantic Scholar [semanticscholar.org]
- 20. Quantitative Determination of Residual Hydrazine Content in Cilazapril by Ion Chromatography – Oriental Journal of Chemistry [orientjchem.org]
optimizing solvent choice for improved pyridazinone synthesis yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield of pyridazinone synthesis through strategic solvent selection.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally impact the yield of my pyridazinone synthesis?
A1: The solvent plays a critical role in pyridazinone synthesis and can significantly influence reaction rates and yields.[1] Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the crucial cyclization step.[1] The polarity of the solvent is also a key factor; for instance, polar solvents may be required to dissolve polar starting materials and intermediates.[2][3] The choice between a protic or aprotic solvent can determine the reaction pathway and the formation of byproducts.[4]
Q2: I am observing poor solubility of my starting materials. Which solvents are recommended?
A2: Poor solubility of reactants can lead to incomplete reactions and low yields. To address this, selecting a solvent where all reactants are soluble is the first step.[4] For many pyridazinone syntheses starting from materials like β-benzoylpropionic acid, solvents such as ethanol are effective.[5] A study on 6-phenylpyridazin-3(2H)-one showed its solubility is highest in DMSO, followed by PEG-400 and Transcutol®, while being poorly soluble in water.[5][6] This suggests that for similar derivatives, highly polar aprotic solvents might be beneficial for solubilizing the product and potentially the starting materials. It is often necessary to perform a solvent screen to identify the optimal choice for your specific substrates.[4]
Q3: Can the solvent choice lead to different products in pyridazinone synthesis?
A3: Yes, the solvent can dramatically alter the course of the reaction. A study on the reaction of 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate demonstrated this effect clearly. When the reaction was conducted in ethanol, the expected 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinones were formed. However, using 1-butanol led to a pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine derivative, and running the reaction in acetic acid resulted in the 6-aryl-3(2H)-pyridazinone.[7] This highlights the critical need for solvent optimization not just for yield but also for product selectivity.
Troubleshooting Guide
Problem: Low Yield of the Desired Pyridazinone Product
Low yields are a frequent challenge in pyridazinone synthesis.[1] This guide provides a systematic approach to troubleshooting this issue with a focus on solvent optimization.
| Potential Cause | Suggested Solution & Explanation |
| Incomplete Cyclization | The final ring-closing step is often solvent-dependent. Protic solvents like ethanol or acetic acid can promote the necessary dehydration.[1][8] If using a non-protic solvent, consider adding a catalytic amount of acid. The removal of water using a Dean-Stark apparatus can also drive the equilibrium toward the product, improving the yield.[1] |
| Side Product Formation | Unwanted side reactions, such as the formation of hydrazones as stable byproducts, can reduce the yield.[1] The choice of solvent can influence the rate of cyclization versus the rate of side reactions. A solvent that better solubilizes the intermediate hydrazone and facilitates its cyclization is preferred. Monitor the reaction by TLC to observe the formation of intermediates and byproducts in different solvents.[1] |
| Product Precipitation/Degradation | The desired product may be either too soluble in the reaction solvent, making isolation difficult, or it may degrade under the reaction conditions (e.g., high heat).[9] If the product is highly soluble, select a solvent where it has lower solubility to facilitate precipitation upon cooling.[9] If degradation is suspected, try a solvent with a lower boiling point to reduce the reaction temperature, while ensuring it is high enough for the reaction to proceed.[1] |
| Poor Reactant Solubility | As mentioned in the FAQs, if starting materials do not dissolve, the reaction will be slow and incomplete.[4] A solvent screen is the most effective way to address this. Test a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol, Acetic Acid, DMSO) in small-scale trials to identify one that dissolves all reactants.[4] |
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for addressing low yield issues, with a focus on solvent selection.
Caption: Troubleshooting workflow for low pyridazinone yield.
Data Presentation: Solvent Effects
Optimizing solvent choice often requires quantitative data. The following tables summarize key data on solvent properties and their impact on pyridazinone synthesis.
Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one in Various Solvents
This table presents the mole fraction solubility (x) of a representative pyridazinone derivative at different temperatures. Higher values indicate better solubility. This data is crucial for selecting solvents for purification (recrystallization) or for ensuring the product remains in solution during the reaction.
| Solvent | Polarity (δ)¹ | Solubility (x × 10²) at 298.2 K (25°C) | Solubility (x × 10²) at 318.2 K (45°C) |
| Water | 47.80 | 0.0007 | 0.0013 |
| Methanol | 29.60 | 0.32 | 0.52 |
| Ethanol | 26.50 | 0.49 | 0.82 |
| 1-Butanol | 23.10 | 1.25 | 2.11 |
| Ethyl Acetate (EA) | 18.60 | 4.31 | 7.81 |
| Dimethyl Sulfoxide (DMSO) | 23.60 | 33.11 | 47.31 |
| PEG-400 | - | 29.35 | 41.21 |
¹Hansen Solubility Parameter (MPa¹/²)[5] Data extracted from studies on 6-phenylpyridazin-3(2H)-one.[5][6]
Table 2: Impact of Solvent on Product Formation
This table illustrates how solvent choice can dictate the final product structure in the reaction of a γ-ketoacid with hydrazine hydrate.[7]
| Starting Material | Solvent | Reaction Conditions | Major Product | Yield (%) |
| 4-aryl-4-oxo-2-(pyrazolin-4-yl)butanoic acid + Hydrazine | Ethanol | Reflux | 4-(5-oxo-2-pyrazolin-4-yl)-3(2H)-pyridazinone | N/A |
| 4-aryl-4-oxo-2-(pyrazolin-4-yl)butanoic acid + Hydrazine | 1-Butanol | Reflux | Pyrazolo[3,4-c]pyridazino[4,3-e]pyridazine | N/A |
| 4-aryl-4-oxo-2-(pyrazolin-4-yl)butanoic acid + Hydrazine | Acetic Acid | Reflux | 6-aryl-3(2H)-pyridazinone | N/A |
Experimental Protocols
Below are detailed methodologies for key pyridazinone synthesis experiments, highlighting the role of the solvent.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one in Ethanol[1]
This protocol describes a common method for synthesizing a dihydropyridazinone from a γ-ketoacid.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Experimental Workflow Diagram
Caption: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis of Pyridazinones from 2(3H)-Furanones in Acetic Acid[8]
This protocol details the conversion of a furanone to a pyridazinone, where acetic acid acts as both the solvent and an acid catalyst.
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Suspend the 2(3H)-furanone derivative (1 eq.) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours, during which the suspension should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
A solid precipitate will form. Collect the product by filtration.
-
Wash the solid thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
managing hydrazone formation as a major byproduct in pyridazinone reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the formation of hydrazone, a common and often major byproduct in pyridazinone reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for pyridazinone synthesis and where does hydrazone formation occur?
A1: Pyridazinone synthesis, particularly from γ-ketoacids or related dicarbonyl compounds and hydrazine, is a two-step process. The first step is the nucleophilic attack of hydrazine on a carbonyl group to form a hydrazone intermediate. The second step is an intramolecular cyclization of the hydrazone, which, upon dehydration, yields the desired pyridazinone ring. Hydrazone becomes a major byproduct if this second cyclization step is slow or incomplete.[1]
Q2: I've isolated a significant amount of a byproduct in my pyridazinone synthesis. How can I confirm if it is the hydrazone intermediate?
A2: The hydrazone intermediate can be identified using standard analytical techniques. In ¹H NMR spectroscopy, the hydrazone will show characteristic signals for the C=N-NH protons, which will be absent in the final pyridazinone product. Specifically, the C(O)-NH proton in N-acylhydrazones gives a distinct signal.[2][3] Mass spectrometry can also be used to confirm the molecular weight of the intermediate, which will be that of the starting materials combined, minus one molecule of water.
Q3: What are the key factors that influence the formation of the hydrazone byproduct over the desired pyridazinone?
A3: Several factors can lead to the accumulation of the hydrazone intermediate:
-
Reaction Temperature: Sub-optimal temperatures may not provide enough energy for the cyclization step to proceed efficiently.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or acetic acid are generally preferred as they can facilitate the proton transfer steps involved in cyclization.[1]
-
pH: The pH of the reaction medium is critical. While the initial hydrazone formation can occur under both acidic and basic conditions, the cyclization step is often acid-catalyzed. However, strongly acidic conditions might lead to other side reactions.[1]
-
Water Removal: The cyclization step involves the elimination of a water molecule. If water is not removed from the reaction mixture, the equilibrium may not favor the formation of the pyridazinone product.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield of Pyridazinone and a High Amount of a Major Byproduct Detected by TLC/LC-MS
Possible Cause: The major byproduct is likely the uncyclized hydrazone intermediate. This indicates that the initial condensation reaction is occurring, but the subsequent cyclization is hindered.
Troubleshooting Steps:
-
Optimize Reaction Temperature: If the reaction is being run at room temperature or a low temperature, gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Refluxing is often necessary to drive the cyclization to completion.[1]
-
Change or Modify the Solvent System: If you are using an aprotic solvent, consider switching to a protic solvent such as ethanol or glacial acetic acid, which can facilitate the cyclization.[1]
-
Introduce an Acid Catalyst: If not already present, add a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) to the reaction mixture. This can significantly accelerate the rate of the intramolecular cyclization.
-
Remove Water from the Reaction: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the cyclization.[1] This is particularly effective in non-polar, water-immiscible solvents like toluene.
-
Increase Reaction Time: It is possible that the cyclization is simply slow. Extend the reaction time and continue to monitor for the disappearance of the hydrazone intermediate spot and the appearance of the pyridazinone product spot on your TLC plate.
Issue 2: Formation of Multiple Unidentified Side Products
Possible Cause: This could be due to several factors, including the degradation of starting materials or products under harsh reaction conditions, or the formation of regioisomers.
Troubleshooting Steps:
-
Check Purity of Starting Materials: Ensure that your γ-ketoacid and hydrazine starting materials are pure. Impurities can lead to a variety of side reactions.[1]
-
Avoid Excessively High Temperatures: While heat is often required for cyclization, excessively high temperatures can lead to the degradation of the pyridazinone product or the starting materials, potentially through N-N bond cleavage.[1]
-
Control Regioselectivity: When using unsymmetrical dicarbonyl compounds, the formation of two different regioisomeric pyridazinone products is possible.[1] The regioselectivity can sometimes be controlled by modifying the reaction conditions or using specific catalysts. A systematic screening of conditions may be necessary to favor the desired isomer.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the expected trend in the yield of the desired pyridazinone product versus the hydrazone byproduct under different reaction conditions. The data is compiled from various sources and is intended to be representative.
| Condition | Temperature | Solvent | Catalyst | Water Removal | Expected Hydrazone Byproduct Yield | Expected Pyridazinone Yield |
| A | Room Temp | Dichloromethane | None | No | High (>70%) | Low (<20%) |
| B | Reflux | Ethanol | None | No | Moderate (20-40%) | Moderate (50-70%) |
| C | Reflux | Ethanol | Acetic Acid (cat.) | No | Low (5-15%) | High (80-90%) |
| D | Reflux | Toluene | p-TSA (cat.) | Yes (Dean-Stark) | Very Low (<5%) | Very High (>95%) |
Experimental Protocols
Protocol 1: Standard Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is a general method and may result in the formation of a hydrazone byproduct if not driven to completion.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 eq.) in ethanol.[1]
-
Add hydrazine hydrate (1.2 eq.) to the solution.[1]
-
Reflux the reaction mixture for 4-6 hours.[1]
-
Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
The product will precipitate out of the solution. Collect the solid by filtration.[1]
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]
Protocol 2: Optimized Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one to Minimize Hydrazone Byproduct
This protocol incorporates an acid catalyst and azeotropic water removal to favor the formation of the pyridazinone.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Toluene
-
p-Toluenesulfonic acid (p-TSA) monohydrate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add β-benzoylpropionic acid (1 eq.), toluene, and a catalytic amount of p-TSA (0.05 eq.).
-
Add hydrazine hydrate (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of the hydrazone intermediate.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum.
Protocol 3: Analytical HPLC Method for Reaction Monitoring
This method can be used to quantify the ratio of the hydrazone intermediate to the pyridazinone product.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where both the hydrazone and pyridazinone have good absorbance (e.g., 254 nm).
Procedure:
-
Prepare standards of the purified hydrazone intermediate and the final pyridazinone product of known concentrations.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
During the reaction, withdraw small aliquots, quench any reactivity (e.g., by dilution in the mobile phase), and inject onto the HPLC.
-
Quantify the amounts of hydrazone and pyridazinone in the reaction mixture by comparing the peak areas to the calibration curves.
Visualizations
Caption: Reaction pathway for pyridazinone synthesis.
Caption: Troubleshooting workflow for low pyridazinone yield.
Caption: Optimized experimental workflow.
References
Validation & Comparative
Unveiling the Biological Potential of 6-Methyl-4,5-dihydropyridazin-3(2H)-one and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the biological activity of 6-methyl-4,5-dihydropyridazin-3(2H)-one and its structurally related analogs. While specific experimental data for the parent compound, this compound, is limited in publicly available literature, this document extrapolates its potential activities based on the performance of its derivatives and compares them with established therapeutic agents. We present available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Analysis of Biological Activities
Pyridazinone derivatives have demonstrated significant potential across several therapeutic areas, including anti-inflammatory, antimicrobial, and cardiotonic applications. The biological activity is profoundly influenced by the nature and position of substituents on the pyridazinone core.
Anti-inflammatory Activity
A notable derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[1]
| Compound/Drug | Target | Assay | IC50/Activity | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | PDE4B Inhibition Assay | 251 ± 18 nM | [2] |
| Roflumilast (Daliresp®) | PDE4 | PDE4 Inhibition Assay | ~0.8 - 3.9 nM (isoform dependent) | [3] |
| Indomethacin | COX-1/COX-2 | Carrageenan-induced paw edema | ED50 ~5 mg/kg | [4] |
Antimicrobial Activity
Various derivatives of the 6-methyl-pyridazinone scaffold have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 2-methyl-6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one have shown activity against bacterial and fungal strains.[5] The antimicrobial efficacy is often determined by the specific substitutions on the phenyl ring and the pyridazinone core.
| Compound/Drug | Organism(s) | Assay | MIC/Zone of Inhibition | Reference |
| Pyridazinone Derivative IIIa | S. pyogen, E. coli | Disc Diffusion | Not specified (Excellent activity) | [6] |
| Pyridazinone Derivative IIId | S. aureus, P. aureginosa | Disc Diffusion | Not specified (Very good activity) | [6] |
| Gentamycin | Gram-negative bacteria | Disc Diffusion | Standard | [6] |
| Ampicillin | Gram-positive bacteria | Disc Diffusion | Standard | [6] |
Cardiotonic Activity
The pyridazinone structure is a well-established pharmacophore for cardiotonic agents. Levosimendan, a pyridazinone-dihydrazone derivative, is a clinically used inotrope.[7] While direct data for this compound is unavailable, related 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been shown to possess cardiotonic effects, likely through mechanisms involving calcium sensitization or phosphodiesterase inhibition.[8][9]
| Compound/Drug | Mechanism of Action | Assay | Effect | Reference |
| Levosimendan | Calcium sensitizer, PDE3 inhibitor | Isolated heart preparations | Increased cardiac contractility | [7][10] |
| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Not fully elucidated | Isolated perfused toad heart | Positive inotropic effect | [8] |
| Digoxin | Na+/K+-ATPase inhibitor | Isolated rabbit heart | Positive inotropic effect | [11] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activities. Below are protocols for key experiments cited in the evaluation of pyridazinone derivatives.
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE4 activity by monitoring the hydrolysis of a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-labeled cAMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds and a reference inhibitor (e.g., Roflumilast)
-
Binding agent (e.g., IMAP™ beads)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Add a small volume (e.g., 5 µL) of the compound dilutions to the wells of the microplate.
-
Add the FAM-cAMP substrate to all wells.
-
Initiate the reaction by adding the PDE4 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent, which binds to the hydrolyzed 5'-AMP product.
-
Incubate for another 30 minutes to allow for binding.
-
Measure the fluorescence polarization. An increase in polarization indicates substrate hydrolysis.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antimicrobial agents (e.g., Gentamicin, Ampicillin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test compounds and standard antibiotics in the broth medium in the wells of the microplate.
-
Add the microbial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and a reference NSAID (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Administer the test compounds or the reference drug to the animals orally or via intraperitoneal injection.
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).
Visualizing the Mechanisms
To better understand the biological context of these activities, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: PDE4 inhibition pathway by a 6-methyl-pyridazinone derivative.
References
- 1. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Levosimendan - Wikipedia [en.wikipedia.org]
- 8. sarpublication.com [sarpublication.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Methyl-4,5-dihydropyridazin-3(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-4,5-dihydropyridazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, cardiotonic, and phosphodiesterase inhibitory activities. The information is compiled from various studies to aid in the rational design of new and more potent therapeutic agents.
Quantitative Data Summary
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridazinone core and the phenyl ring at the 6-position. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Anticancer Activity
Derivatives of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one have been investigated for their antiproliferative effects against various human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds, with some showing remarkable potency.[1][2][3]
| Compound ID | R (Substitution on 6-aryl ring) | Cell Line | Activity (GI50) in µM | Reference |
| 2g | 4-Cl | HL-60 (TB) (Leukemia) | < 2 | [1][2] |
| SR (Leukemia) | < 2 | [1][2] | ||
| NCI-H522 (Non-Small-Cell Lung) | < 2 | [1][2] | ||
| BT-549 (Breast) | < 2 | [1][2] | ||
| 2f | 4-OCH3 | 36 Human Tumor Cell Lines | < 1 | [3] |
| 2g (antiproliferative) | 4-Cl | 20 Human Tumor Cell Lines | < 1 | [3] |
Key SAR Insights for Anticancer Activity:
-
The presence of a p-sulfamylphenyl group at the N-2 position appears to be crucial for anticancer activity.
-
Substitution on the 6-aryl ring with electron-withdrawing groups (e.g., 4-Cl) or electron-donating groups (e.g., 4-OCH3) can lead to potent antiproliferative effects.[1][2][3]
Cardiotonic and Vasorelaxant Activity
Several 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their cardiotonic and vasorelaxant properties. These compounds often act as inodilators, exhibiting both positive inotropic and vasodilatory effects.
| Compound ID | N-2 Substitution | 6-Phenyl Substitution | Activity | Value | Reference |
| 7 | Phenyl | 4-Methanesulfonamidophenyl | Vasorelaxant (IC50) | 0.08 ± 0.01 µmol/L | |
| 5a | H | Unsubstituted | Cardiotonic | Most interesting in series | [4] |
| 1c | H | 4-(2,3-dichlorobenzamido) | Cardiotonic | Clear effect | [5] |
| 1d | H | 4-(4-amino-3-methylbenzamido) | Cardiotonic | Clear effect | [5] |
| 2a | H | 4-(3-methyl-4-nitrobenzamido) | Cardiotonic | Clear effect | [5] |
| 2d | H | 4-(4-amino-3-methylbenzamido) | Cardiotonic | Clear effect | [5] |
| Acid 5 | H | 4-carboxyphenyl | Vasorelaxant (EC50) | 0.339 µM | [4] |
| Ester 4 | H | 4-ethoxycarbonylphenyl | Vasorelaxant (EC50) | 1.225 µM | [4] |
| Hydrazide 10c | H | 4-(N'-(4-methoxyphenyl)carbohydrazonoyl)phenyl | Vasorelaxant (EC50) | 1.204 µM | [4] |
Key SAR Insights for Cardiotonic and Vasorelaxant Activity:
-
Modifications at the N-2 and 6-phenyl positions significantly impact cardiotonic and vasorelaxant activities.
-
The presence of an acylamino group at the para-position of the 6-phenyl ring appears to be favorable for cardiotonic effects.[5]
-
For vasorelaxant activity, derivatives with a carboxylic acid or related functional groups on the 6-phenyl ring have shown high potency.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Synthesis of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones
These compounds are generally synthesized through a condensation reaction. A typical procedure involves:
-
Preparation of β-aroylpropionic acid: This intermediate is prepared via Friedel-Crafts acylation of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3).
-
Condensation Reaction: The appropriate β-aroylpropionic acid is refluxed with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent, such as ethanol.[1][2] The reaction mixture is heated for several hours.
-
Isolation and Purification: Upon cooling, the product precipitates out and is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one derivative.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's (NCI) Developmental Therapeutics Program utilizes a 60-cell line screen to identify and characterize novel anticancer agents.[6][7][8]
-
Cell Preparation: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6][8]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[6]
-
Drug Addition: Test compounds are solubilized in DMSO and added to the plates at five different concentrations (typically in 10-fold dilutions).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). Cell viability is determined using a sulforhodamine B (SRB) protein staining assay.
-
Data Analysis: The optical densities are read on an automated plate reader. The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.[8]
Vasorelaxant Activity on Isolated Rat Aortic Rings
This ex vivo assay assesses the ability of a compound to relax pre-contracted arterial smooth muscle.
-
Aorta Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adhering connective and fatty tissues, and cut into rings of 3-4 mm in length.[9]
-
Mounting: The aortic rings are mounted in an organ bath containing K-H solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The rings are equilibrated under a resting tension of 1 g for 60-90 minutes, with the K-H solution being changed every 15-20 minutes.[9]
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (10⁻⁶ mol/L) or KCl (60 mM).[9]
-
Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of the test compound are added to the organ bath.
-
Data Recording and Analysis: Changes in isometric tension are recorded using a force transducer. The relaxant effect is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 (concentration causing 50% of the maximal relaxation) is determined from the concentration-response curves.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of compounds against PDE is often determined using in vitro enzymatic assays. A common method is the two-step radioassay.[10]
-
Reaction Mixture: The assay is typically performed in a buffer solution containing a fixed concentration of the PDE enzyme (e.g., PDE3), a specific concentration of the radiolabeled cyclic nucleotide substrate (e.g., [³H]-cAMP), and varying concentrations of the inhibitor.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specific period.
-
Termination: The reaction is terminated by boiling or the addition of a stop solution.
-
Hydrolysis and Separation: The radiolabeled product of the reaction (e.g., [³H]-AMP) is converted to [³H]-adenosine by a nucleotidase. The unreacted substrate and the product are then separated using chromatography (e.g., anion-exchange resin).
-
Quantification: The amount of [³H]-adenosine is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory potency of the compound is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
The following diagrams illustrate key synthesis and signaling pathways related to this compound derivatives.
Caption: General synthetic route for 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives.
Caption: Mechanism of action for cardiotonic and vasodilatory effects via PDE3 inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridazinone Analogs as Cardiotonic Agents
For Researchers, Scientists, and Drug Development Professionals
Pyridazinone and its analogs represent a significant class of compounds investigated for their cardiotonic properties, offering potential therapeutic avenues for heart failure. These agents primarily exert their effects through two key mechanisms: inhibition of phosphodiesterase III (PDE3) and sensitization of cardiac myofilaments to calcium. This guide provides a comparative analysis of prominent pyridazinone analogs, presenting their performance based on experimental data, detailing the methodologies behind these findings, and illustrating the core signaling pathways.
Quantitative Performance of Pyridazinone Analogs
The efficacy of cardiotonic agents is typically quantified by their potency in inhibiting PDE3, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac muscle, and their ability to enhance myocardial contractility (positive inotropic effect). The following table summarizes the half-maximal inhibitory concentration (IC50) for PDE3 inhibition and the half-maximal effective concentration (EC50) for the positive inotropic effect of several key pyridazinone analogs.
| Compound | PDE3 Inhibition (IC50) | Positive Inotropic Effect (EC50) | Primary Mechanism(s) of Action |
| Pimobendan | 0.32 µM[1][2] | 6 µM[2] | Calcium Sensitization, PDE3 Inhibition[3] |
| Levosimendan | 1.4 nM[4], 7.5 nM[5] | 8.4 nM[4], 60 nM[5] | Calcium Sensitization, PDE3 Inhibition[6] |
| MCI-154 | - | - | Calcium Sensitization[7] |
| CI-914 (Imazodan) | - | - | PDE3 Inhibition[8] |
| CI-930 | More potent than Amrinone and Milrinone | More potent than Amrinone and Milrinone | PDE3 Inhibition |
Note: A lower IC50 or EC50 value indicates higher potency. Data for MCI-154, CI-914, and CI-930 are less consistently reported in terms of specific molar concentrations in the reviewed literature, but their relative potencies are noted.
Signaling Pathways and Mechanisms of Action
The cardiotonic effects of pyridazinone analogs are primarily mediated through the modulation of intracellular signaling cascades that regulate cardiac muscle contraction. The following diagrams illustrate these pathways.
Caption: Mechanism of action of pyridazinone analogs as cardiotonic agents.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to assess the cardiotonic and PDE inhibitory activities of novel compounds.
Phosphodiesterase (PDE) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of PDE enzymes, particularly the PDE3 isoform, which is crucial for cardiac function.
Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.
Assessment of Positive Inotropic Effect (Isolated Perfused Heart - Langendorff Preparation)
The Langendorff apparatus is a classic ex vivo method used to assess the direct effects of pharmacological agents on the heart's contractile function, independent of systemic physiological influences.
Caption: Workflow for assessing inotropic effects using a Langendorff preparation.
References
- 1. Pimobendan | CAS#:74150-27-9 | Chemsrc [chemsrc.com]
- 2. Factory supply Pimobendan 74150-27-9 with sufficient stock and high standard [radchemtech.com]
- 3. dvm360.com [dvm360.com]
- 4. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive inotropic effect of levosimendan is correlated to its stereoselective Ca2+-sensitizing effect but not to stereoselective phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Review: Levosimendan - Critical Pediatrics [criticalpediatrics.org]
- 7. In vitro characterization of the effects of MCI-154, a novel cardiotonic agent, on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of a new type III phosphodiesterase inhibitor (CI-914) for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the COX-2 Selectivity of 6-methyl-4,5-dihydropyridazin-3(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase-2 (COX-2) selectivity of 6-methyl-4,5-dihydropyridazin-3(2H)-one. Due to the limited publicly available data for this specific compound, this guide utilizes data for structurally related pyridazinone derivatives as a proxy to provide a comprehensive evaluation framework. The performance of these derivatives is compared against established COX inhibitors, supported by detailed experimental protocols and visual diagrams of key biological pathways and workflows.
Comparative Analysis of COX Inhibition
The selective inhibition of COX-2 over COX-1 is a critical attribute for anti-inflammatory drug candidates, as it is associated with a reduced risk of gastrointestinal side effects. The selectivity of a compound is typically expressed as a Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) for COX-1 to that of COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Representative Pyridazinone Derivative (Compound 5a) | 12.85 | 0.77 | 16.70 |
| Representative Pyridazinone Derivative (Compound 5f) | 25.28 | 1.89 | 13.38 |
| Celecoxib | 12.95 | 0.35 | 37.03 |
| Indomethacin | 0.21 | 0.42 | 0.50 |
Note: Data for representative pyridazinone derivatives (5a and 5f) are sourced from a study on newly synthesized pyridazinone derivatives[1]. Data for Celecoxib and Indomethacin are also from the same source for consistency.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is typically performed using in vitro assays. Below is a detailed methodology for a common experimental protocol.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE2) from arachidonic acid by the COX-1 and COX-2 enzymes in human whole blood.
Materials:
-
Human whole blood
-
Test compound (e.g., this compound)
-
Reference compounds (Celecoxib, Indomethacin)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Arachidonic acid
-
PGE2 enzyme immunoassay (EIA) kit
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Reagents: Dissolve the test compound and reference compounds in DMSO to prepare stock solutions. Further dilute with PBS to achieve the desired final concentrations.
-
COX-1 Assay:
-
Aliquots of heparinized human whole blood are pre-incubated with various concentrations of the test compound or reference compounds for 1 hour at 37°C.
-
Arachidonic acid (100 µM) is added to stimulate PGE2 production via the COX-1 pathway.
-
The reaction is incubated for 30 minutes at 37°C.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.
-
-
COX-2 Assay:
-
Aliquots of heparinized human whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or reference compounds for 1 hour at 37°C.
-
Arachidonic acid (100 µM) is added to stimulate PGE2 production.
-
The reaction is incubated for 30 minutes at 37°C.
-
The reaction is stopped, and plasma is separated as described for the COX-1 assay.
-
-
PGE2 Quantification: The concentration of PGE2 in the plasma samples is determined using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated relative to the vehicle control. The IC50 values are then determined by non-linear regression analysis. The Selectivity Index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing the Process and Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for in vitro evaluation of COX-1/COX-2 inhibition.
Caption: COX-1 and COX-2 signaling pathways and points of inhibition.
References
A Comparative Guide to Positive Inotropic Agents: Levosimendan vs. 6-methyl-4,5-dihydropyridazin-3(2H)-one
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established positive inotropic agent, levosimendan, with the less-characterized compound, 6-methyl-4,5-dihydropyridazin-3(2H)-one. Due to a lack of extensive experimental data for this compound in the public domain, this guide will focus on the well-documented properties of levosimendan and provide a framework for the evaluation of novel pyridazinone-based inotropes.
Introduction
Positive inotropic agents are critical in the management of acute decompensated heart failure and cardiogenic shock. These agents enhance myocardial contractility, thereby improving cardiac output. Levosimendan is a well-established inotrope with a unique mechanism of action. Pyridazinone derivatives, a class of compounds to which this compound belongs, have shown promise as cardiotonic agents, though specific data for many individual compounds remains scarce.
Levosimendan: A Detailed Profile
Levosimendan is a calcium sensitizer that enhances cardiac contractility without significantly increasing intracellular calcium concentrations. This mechanism is believed to reduce the risk of arrhythmias and myocardial oxygen demand compared to traditional inotropes that increase intracellular calcium.
Mechanism of Action
Levosimendan's primary mechanism involves its binding to cardiac troponin C (cTnC) in a calcium-dependent manner. This interaction stabilizes the Ca²⁺-bound conformation of cTnC, enhancing and prolonging the actin-myosin interaction, which results in increased myocardial contractility.
In addition to its calcium-sensitizing effects, levosimendan also exhibits vasodilatory properties by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to a reduction in both preload and afterload, further improving cardiac performance. At higher concentrations, levosimendan may also act as a phosphodiesterase III (PDE-III) inhibitor, which would increase intracellular cyclic AMP (cAMP) levels, contributing to its inotropic and vasodilatory effects.
Quantitative Performance Data
The following table summarizes key quantitative data for levosimendan from various preclinical and clinical studies.
| Parameter | Species/Model | Value | Reference |
| Positive Inotropic Effect | |||
| EC₅₀ (Isolated Papillary Muscle) | Guinea Pig | 0.1 µM | Follath et al., 2002 |
| EC₅₀ (Isolated Perfused Heart) | Rat | 0.3 µM | Haikala et al., 1995 |
| Calcium Sensitization | |||
| pCa₅₀ Shift (Skinned Fibers) | Guinea Pig | ΔpCa = 0.2-0.4 | Haikala et al., 1995 |
| PDE-III Inhibition | |||
| IC₅₀ | Human | 1-10 µM | Lehtonen & Pollesello, 2001 |
| Hemodynamic Effects (Human) | |||
| Increase in Cardiac Index | Acute Heart Failure | +0.8 to +1.2 L/min/m² | Follath et al., 2002 |
| Decrease in PCWP | Acute Heart Failure | -8 to -12 mmHg | Follath et al., 2002 |
| Decrease in SVR | Acute Heart Failure | -300 to -500 dyn·s/cm⁵ | Follath et al., 2002 |
PCWP: Pulmonary Capillary Wedge Pressure; SVR: Systemic Vascular Resistance.
This compound: An Uncharacterized Potential Inotrope
Many pyridazinone derivatives exert their inotropic effects through the inhibition of PDE-III. This mechanism, distinct from levosimendan's primary mode of action, leads to an increase in intracellular cAMP, which in turn enhances calcium influx and myocardial contractility.
Framework for Comparative Evaluation
To facilitate a direct comparison with levosimendan, the following experimental protocols would be necessary to characterize the inotropic and vasoactive properties of this compound.
Experimental Protocols
1. In Vitro Assessment of Positive Inotropic Effect:
-
Objective: To determine the concentration-response relationship for the positive inotropic effect.
-
Methodology:
-
Isolated Papillary Muscle Preparation: Papillary muscles are isolated from the right ventricle of a suitable animal model (e.g., guinea pig, rat).
-
The muscle is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Isometric or isotonic contractions are recorded using a force transducer.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound.
-
Parameters to be determined: EC₅₀ and maximal inotropic effect (Eₘₐₓ).
-
2. Investigation of the Mechanism of Action:
-
Objective: To elucidate the underlying signaling pathway (Calcium Sensitization vs. PDE Inhibition).
-
Methodologies:
-
Skinned Fiber Assay (for Calcium Sensitization):
-
Cardiomyocytes are chemically "skinned" to remove the sarcolemma, allowing direct access to the myofilaments.
-
The skinned fibers are placed in solutions with varying known concentrations of Ca²⁺ (pCa).
-
The force of contraction at each pCa is measured.
-
The experiment is repeated in the presence of the test compound.
-
A leftward shift in the pCa-force curve indicates calcium sensitization.
-
-
Phosphodiesterase Inhibition Assay:
-
Commercially available PDE enzyme kits (specifically for PDE-III) are used.
-
The ability of the test compound to inhibit the hydrolysis of cAMP by PDE-III is measured.
-
An IC₅₀ value is determined.
-
-
Intracellular Calcium Measurement:
-
Isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).
-
The cells are electrically stimulated, and the amplitude of the calcium transient is measured before and after the application of the test compound.
-
An increase in the calcium transient amplitude would suggest a mechanism involving increased calcium influx (e.g., PDE-III inhibition), while no significant change would be consistent with calcium sensitization.
-
-
Conclusion
Levosimendan is a well-characterized positive inotropic agent with a dual mechanism of action involving calcium sensitization and vasodilation. This profile offers potential advantages over traditional inotropes. While the dihydropyridazinone scaffold of this compound suggests potential cardiotonic activity, a comprehensive evaluation based on the experimental protocols outlined above is necessary to determine its pharmacological profile. Such studies would enable a direct and meaningful comparison with established agents like levosimendan and ascertain its potential as a novel therapeutic agent for heart failure.
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyridazinone Compounds
For researchers, scientists, and drug development professionals, the translation of promising in vitro results into successful in vivo outcomes is a critical hurdle. This guide provides a comprehensive comparison of in vitro and in vivo data for various pyridazinone compounds, a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this guide aims to facilitate a deeper understanding of the structure-activity relationships and the predictive value of in vitro assays for this important scaffold.
Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, cardiovascular, and anticonvulsant properties.[1][2][3] The core pyridazinone structure serves as a valuable pharmacophore that can be readily modified to optimize potency and selectivity for various biological targets.[4][5] This guide focuses on the cross-validation of experimental results, a crucial step in the drug discovery pipeline to de-risk candidates and guide lead optimization.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the in vitro and in vivo performance of selected pyridazinone compounds. This allows for a direct assessment of how in vitro potency translates to in vivo efficacy.
Table 1: Anti-inflammatory and Analgesic Activity
| Compound | In Vitro Target | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy | Reference Compound |
| 5a | COX-2 | 0.77 µM | Rat Paw Edema | Strong anti-inflammatory effect | Indomethacin, Celecoxib |
| 5f | COX-2 | 1.89 µM | Rat Paw Edema | Strong anti-inflammatory effect | Indomethacin, Celecoxib |
| Emorfazone | COX | - | - | Marketed analgesic and anti-inflammatory | - |
| Indeno[1,2-c]-pyridazinone 2 | - | - | - | Anti-inflammatory properties | - |
A recent study on new pyridazinone derivatives, compounds 5a and 5f, demonstrated potent and selective COX-2 inhibition in vitro.[6][7] These in vitro findings were corroborated by strong anti-inflammatory effects in a rat paw edema model, comparable to the standard drugs indomethacin and celecoxib.[6][7] Notably, these compounds also showed a better gastric safety profile than indomethacin.[6][7] Emorfazone is a marketed pyridazinone derivative with analgesic and anti-inflammatory activities.[1] Another example is an indeno[1,2-c]-pyridazinone derivative which has shown anti-inflammatory properties.[8]
Table 2: Cardiovascular Activity
| Compound | In Vitro Target | In Vitro Potency (IC50/EC50) | In Vivo Model | In Vivo Efficacy | Reference Compound |
| Compound 21a | PDE-III | 0.6 µM | - | - | - |
| Compound 22 | PDE-III | 10 µM | - | Orally active inotropic vasodilator | - |
| Compound 27 | PDE-5 | 34 nM | - | - | Sildenafil |
| Acid (16) | - | EC50 = 0.339 µM (vasodilation) | - | - | Hydralazine |
| Ester analog (17) | - | EC50 = 1.225 µM (vasodilation) | - | - | Hydralazine |
Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly as phosphodiesterase (PDE) inhibitors and vasodilators.[4] For instance, compound 21a was identified as a specific PDE-III inhibitor with an IC50 of 0.6 µM.[4] Another derivative, compound 22, was found to be a potent and selective PDE-III inhibitor (IC50 = 10 µM) and demonstrated orally active and long-acting potent inotropic vasodilator activity in vivo.[4] More recently, pyridazinone-based compounds have been evaluated for their vasodilating activities, with compounds like the acid (16) and its ester analog (17) showing significant vasorelaxant effects in vitro.[4]
Table 3: Anticancer Activity
| Compound | In Vitro Target/Assay | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy |
| DS21360717 | FER kinase | 0.49 nM | Subcutaneous tumor model | Anticancer activity |
| Pyridazinone derivatives 3a, 3c, 4aa, 4ba | PDE4 inhibition, Cell proliferation/migration | Cell line-dependent | Murine orthotopic osteosarcoma | Decreased tumor development |
In the realm of oncology, pyridazinone derivatives have shown promise. Compound DS21360717, identified through scaffold hopping, demonstrated potent in vivo anticancer activity in a subcutaneous tumor model, with an in vitro IC50 of 0.49 nM against FER kinase.[4] Furthermore, a series of pyridazinone derivatives (3a, 3c, 4aa, and 4ba) were shown to limit osteosarcoma cell proliferation and migration in vitro and decrease tumor development in a murine orthotopic osteosarcoma model in vivo.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of research findings. Below are representative methodologies for key in vitro and in vivo assays used in the evaluation of pyridazinone compounds.
In Vitro Assays
1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To determine the inhibitory potency and selectivity of pyridazinone compounds against COX-1 and COX-2 enzymes.
-
Methodology: A common method is a colorimetric inhibitor screening assay.[10][11]
-
Enzyme and Substrate: Human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Procedure:
-
Prepare various concentrations of the test pyridazinone compound.
-
In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or a reference inhibitor (e.g., celecoxib, indomethacin).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at room temperature for a specified time (e.g., 2 minutes).
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine peroxidase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
2. MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effects of pyridazinone compounds on cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10]
-
Cell Lines: Appropriate cancer cell lines (e.g., RAW264.7 macrophages for inflammation studies, osteosarcoma cell lines) are used.[9][10]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test pyridazinone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Models
1. Rat Paw Edema Assay (Anti-inflammatory)
-
Objective: To evaluate the in vivo anti-inflammatory activity of pyridazinone compounds.
-
Methodology: This model induces acute inflammation in the paw of a rat.[6][7]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Administer the test pyridazinone compound or vehicle (control) orally or intraperitoneally. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan or formalin) into the sub-plantar region of the rat's hind paw to induce edema.
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after the injection of the phlogistic agent using a plethysmometer.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
2. Xenograft/Orthotopic Tumor Model (Anticancer)
-
Objective: To assess the in vivo antitumor efficacy of pyridazinone compounds.
-
Methodology: This involves the implantation of cancer cells into immunodeficient mice.[9]
-
Animals: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Inject cancer cells (e.g., human osteosarcoma cells) subcutaneously or orthotopically (into the relevant organ, e.g., tibia for osteosarcoma) into the mice.
-
Once tumors are established and reach a certain size, randomize the mice into treatment and control groups.
-
Administer the test pyridazinone compound, vehicle, or a standard chemotherapeutic agent according to a predetermined schedule and route.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups. Calculate the percentage of tumor growth inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and the overall research strategy.
Caption: Experimental workflow for the cross-validation of pyridazinone compounds.
The diagram above illustrates a typical workflow for the screening and validation of pyridazinone-based drug candidates. The process begins with in vitro screening of a compound library to identify potent and selective hits. Promising candidates then progress to more complex cell-based assays before being selected for in vivo evaluation in relevant disease models. The dashed arrow highlights the critical cross-validation step where in vitro findings are tested for their predictive value in a living organism.
Caption: Anti-inflammatory signaling pathway targeted by pyridazinone compounds.
Many pyridazinone derivatives exert their anti-inflammatory effects by targeting key nodes in the inflammatory cascade. As depicted in the signaling pathway diagram, lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme COX-2, which is responsible for producing inflammatory prostaglandins. Certain pyridazinone compounds have been shown to inhibit COX-2 directly and may also suppress NF-κB activation, thereby blocking multiple arms of the inflammatory response.[6][7][12]
References
- 1. sarpublication.com [sarpublication.com]
- 2. miragenews.com [miragenews.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Chirality: Assessing the Impact of Pyridazinone Stereoisomerism on Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The subtle yet profound influence of a molecule's three-dimensional arrangement, or stereoisomerism, is a cornerstone of modern drug discovery and development. Within the pharmacologically rich landscape of pyridazinone derivatives, understanding the impact of chirality is paramount to unlocking their full therapeutic potential. This guide provides an objective comparison of the biological activities of pyridazinone stereoisomers, supported by experimental data, to illuminate the critical role that stereochemistry plays in their efficacy and selectivity.
The Stereochemical Imperative in Drug Design
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the development of stereochemically pure drugs is a key strategy for improving therapeutic outcomes and enhancing patient safety. This principle holds true for pyridazinones, a versatile class of heterocyclic compounds known for a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.
Comparative Analysis of Pyridazinone Stereoisomers
This section delves into specific examples of pyridazinone stereoisomers and their differential biological activities, with a focus on their roles as STAT3 inhibitors, phosphodiesterase (PDE) inhibitors, and agents with vasodilator and β-adrenoceptor antagonist properties.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development. Pyridazinone-based compounds have emerged as promising STAT3 inhibitors. A notable example is a tricyclic benzocinnolinone derivative, where the individual enantiomers exhibit a significant difference in their inhibitory potency.
Table 1: Comparison of the STAT3 Inhibitory Activity of Pyridazinone Enantiomers
| Compound | Enantiomer | STAT3 Inhibition |
| Tricyclic Pyridazinone (Benzocinnolinone derivative 74) | (S)-(-)-enantiomer | Twice as potent as the (R)-(+)-enantiomer[1] |
| (R)-(+)-enantiomer | Less potent | |
| Racemic (±)-2c | Racemic Mixture | 46% inhibitory activity at 2 µM[1] |
The data clearly indicates that the (S)-(-)-enantiomer is the more active inhibitor of STAT3. This stereoselectivity highlights the importance of a specific three-dimensional orientation for optimal interaction with the STAT3 protein, likely within its SH2 domain, which is crucial for STAT3 dimerization and activation.
The Janus kinase (JAK)-STAT3 pathway is a critical signaling cascade that regulates gene expression involved in cell proliferation, survival, and differentiation.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibitors of PDEs have therapeutic applications in a range of diseases, including inflammatory conditions and cardiovascular disorders. While numerous pyridazinone derivatives have been identified as potent PDE inhibitors, literature providing a direct quantitative comparison of the activity of their stereoisomers is limited. However, the importance of stereochemistry is often implied in medicinal chemistry studies. For instance, in the development of bicyclic heteroaromatic pyridazinones as PDE3A inhibitors, the (R)-enantiomer at the chiral center of the pyridazinone ring was specifically selected for molecular modeling studies, suggesting its superior activity or fit within the enzyme's active site.
Table 2: PDE Inhibitory Activity of a Representative Pyridazinone Derivative
| Compound | Target | IC50 (nM) |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 ± 18 |
Although this data for compound 4ba does not provide a comparison between its enantiomers, it establishes the potential of the pyridazinone scaffold for potent PDE inhibition. Further studies focusing on the stereoselective synthesis and evaluation of such compounds are warranted to fully elucidate the structure-activity relationship.
In inflammatory cells, PDE4 plays a crucial role in modulating the inflammatory response by hydrolyzing cAMP. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn activates Protein Kinase A (PKA) and suppresses the production of pro-inflammatory cytokines.
Vasodilator and β-Adrenoceptor Antagonist Activity
Pyridazinone derivatives have also been investigated for their cardiovascular effects, including vasodilation and β-adrenoceptor blockade. While several compounds have demonstrated potent activity, there is a scarcity of published data directly comparing the effects of their individual stereoisomers. The synthesis and evaluation of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone revealed that the different stereoisomers possess distinct pharmacological profiles, with one isomer showing a slightly better overall profile as a combined vasodilator and β-adrenergic antagonist. This underscores the potential for stereoselective activity in this class of compounds.
Table 3: Representative Vasodilator Activity of a Pyridazinone Derivative
| Compound | Assay | EC50 (µM) |
| 6-phenylpyridazin-3(2H)-one derivative | Rat thoracic aortic rings | 0.339 |
Further investigation into the stereoisomers of potent vasodilator and β-blocking pyridazinones is crucial for the development of more effective and safer cardiovascular drugs.
Vasodilation can be mediated through various pathways, including the nitric oxide (NO)-cGMP pathway. β-Adrenoceptor antagonists (beta-blockers) exert their effects by blocking the binding of catecholamines to β-adrenergic receptors, thereby inhibiting downstream signaling cascades that lead to increased heart rate and contractility.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the assessment of pyridazinone stereoisomers' biological activities.
Synthesis and Chiral Separation of Pyridazinone Derivatives
The synthesis of chiral pyridazinone derivatives can be achieved through various strategies, including asymmetric synthesis or the resolution of racemic mixtures.
Workflow for Synthesis and Chiral Separation:
A common method for separating enantiomers is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving successful resolution.
STAT3 Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay is used to quantify the inhibition of STAT3 transcriptional activity.
-
Cell Culture: HEK293 cells are stably transfected with a luciferase reporter gene under the control of a STAT3-responsive promoter.
-
Treatment: Cells are pre-incubated with various concentrations of the pyridazinone stereoisomers.
-
Stimulation: STAT3 activation is induced by adding a cytokine, such as Interleukin-6 (IL-6).
-
Lysis and Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor, compared to the stimulated control, is used to determine the IC50 value.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
-
Reaction Mixture: The assay is typically performed in a microplate format and includes the purified recombinant PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound (pyridazinone stereoisomer) at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a set period to allow for enzymatic hydrolysis of the substrate.
-
Detection: The amount of remaining substrate or the product formed is quantified. Common detection methods include fluorescence polarization (FP), scintillation proximity assay (SPA), or HPLC.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Vasodilator Activity Assay (Isolated Aortic Ring Assay)
This ex vivo assay assesses the vasorelaxant properties of a compound on isolated blood vessels.
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2).
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of the pyridazinone stereoisomers are added to the bath.
-
Measurement: The changes in tension (relaxation) of the aortic rings are recorded using an isometric force transducer.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the EC50 value is determined.
β-Adrenoceptor Antagonist Activity Assay (Radioligand Binding Assay)
This assay determines the affinity of a compound for β-adrenergic receptors.
-
Membrane Preparation: Cell membranes expressing the β-adrenoceptor subtype of interest are prepared from tissues or cultured cells.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) that specifically binds to the β-adrenoceptors, in the presence of varying concentrations of the unlabeled test compound (pyridazinone stereoisomer).
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.
Conclusion
The evidence presented in this guide underscores the critical importance of considering stereoisomerism in the design and evaluation of pyridazinone-based therapeutic agents. The observed differences in the biological activities of pyridazinone enantiomers, particularly in STAT3 inhibition, highlight the potential for developing more potent and selective drugs by focusing on a single, more active stereoisomer. While quantitative comparative data for stereoisomers in the areas of PDE inhibition and cardiovascular activity is not as readily available in the current literature, the existing research strongly suggests that stereoselectivity is a key factor. Future research should prioritize the stereoselective synthesis and parallel evaluation of pyridazinone enantiomers to fully harness their therapeutic potential and to develop safer, more effective medicines. This approach will undoubtedly lead to a deeper understanding of their structure-activity relationships and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
A Comparative Guide to the Validation of a New Analytical Method for Pyridazinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of pyridazinone derivatives, a class of heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals. The validation of a new analytical method is a critical step in drug development and chemical analysis, ensuring the reliability, accuracy, and precision of quantitative data. This document outlines the key performance parameters and detailed experimental protocols for the validation of methods based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the required sensitivity and selectivity. The following tables summarize the key validation parameters for the quantification of pyridazinone and related compounds using different analytical platforms.
Table 1: UPLC-MS/MS Method Validation for Pyridazinone Derivatives in Biological Matrices
| Parameter | Method for a Novel PYGB Inhibitor (in Rat Plasma)[1] | Method for Pirfenidone (in Rat Plasma)[2] |
| Linearity Range | 1 - 500 ng/mL | 5 - 2000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% | Not Specified |
| Precision (% RSD) | < 15% | < 12.1%[2] |
| Recovery | 85.6% - 92.4% | 80.4% - 84.3%[2] |
| Matrix Effect | 93.5% - 101.2% | Not Specified |
Table 2: HPLC-UV Method Validation for Pyridazinone and Related Compounds
| Parameter | Method for Pirfenidone (in Bulk and Tablets)[3] |
| Linearity Range | 0.2 - 5.0 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Accuracy (% Recovery) | 98% - 102%[3] |
| Precision (% RSD) | < 2%[3] |
Table 3: GC-MS/MS Method Validation for Pesticide Residue Analysis (General)
| Parameter | Representative Values for Multi-residue Pesticide Analysis[4][5] |
| Linearity Range | Typically 0.01 - 0.5 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (% Recovery) | 70% - 120%[5] |
| Precision (% RSD) | < 20% |
Table 4: Capillary Electrophoresis Method Validation for Chiral Separation of Related Compounds
| Parameter | Representative Values for Enantiomeric Purity Testing[6] |
| Linearity Range | Not Specified |
| Correlation Coefficient (r²) | Not Specified |
| Limit of Quantification (LOQ) | 0.1% (enantiomeric impurity)[6] |
| Accuracy | Good performance reported[6] |
| Precision (System Repeatability) | Good performance reported[6] |
Experimental Protocols: Detailed Methodologies
Detailed and standardized experimental protocols are fundamental for the reproducibility and transferability of analytical methods.
UPLC-MS/MS Method for a Novel PYGB Inhibitor in Rat Plasma[1]
-
Sample Preparation: Protein precipitation. To 50 µL of plasma, 150 µL of acetonitrile (containing internal standard) was added. The mixture was vortexed and centrifuged. The supernatant was then injected into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with methanol and water (4:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard were monitored.
-
HPLC-UV Method for Pirfenidone in Bulk and Tablets[3]
-
Sample Preparation: Tablet powder was accurately weighed and dissolved in methanol by sonication. The solution was filtered and diluted to the desired concentration with the mobile phase.
-
Chromatographic Conditions:
General GC-MS/MS Method for Pesticide Residue Analysis[4][5]
-
Sample Preparation (QuEChERS method): A homogenized sample is extracted with acetonitrile, followed by a partitioning step with the addition of salts (e.g., magnesium sulfate, sodium chloride). The organic layer is then cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent.
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is typically used to separate a wide range of pesticides.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
General Capillary Electrophoresis Method for Chiral Separations[6][7]
-
Sample Preparation: The sample is dissolved in the background electrolyte or a suitable solvent.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution containing a chiral selector (e.g., cyclodextrins).
-
Voltage: A high voltage is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection is commonly used.
-
Mandatory Visualizations
Visual representations of workflows and biological pathways are essential for clear communication in scientific research.
References
- 1. Development and Validation of a UHPLC–MS/MS Method for the Quantification of a Novel PYGB Inhibitor in Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. research.vu.nl [research.vu.nl]
Safety Operating Guide
Navigating the Disposal of 6-methyl-4,5-dihydropyridazin-3(2H)-one: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 6-methyl-4,5-dihydropyridazin-3(2H)-one, a clear and compliant disposal plan is essential. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing adherence to general laboratory safety protocols and regulatory requirements, particularly in the absence of a comprehensive Safety Data Sheet (SDS).
Immediate Safety and Handling
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, a comprehensive table of quantitative hazard data cannot be provided. In such cases, it is standard practice to treat the substance as hazardous until a formal hazard assessment can be performed. General guidelines for unknown or uncharacterized chemical waste should be followed.
| Parameter | Value | Source |
| GHS Classification | Not available. Treat as hazardous. | Precautionary Principle |
| Oral Acute Toxicity | Not available. | - |
| Dermal Acute Toxicity | Not available. | - |
| Inhalation Toxicity | Not available. | - |
| Aquatic Toxicity | Not available. | - |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management from "cradle-to-grave" in the United States.[1][2]
1. Waste Characterization and Segregation:
-
Hazard Determination: In the absence of specific data, treat this compound as a hazardous waste.[3][4] This is the most conservative and compliant approach. Do not dispose of it down the drain or in regular trash.[3][4][5]
-
Waste Segregation: Segregate waste containing this compound from other waste streams to avoid unintended reactions.[6] It should be collected as a solid chemical waste. If in solution, it should be collected as a non-halogenated or halogenated organic solvent waste, depending on the solvent used.
2. Containerization and Labeling:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5][7] Ensure the container is in good condition.
-
Labeling: Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times except when adding waste.[3][5] Do not overfill the container; leave at least 10% headspace for expansion.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.[7]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or a paper request.[3]
5. Disposal of Empty Containers:
-
Non-Acutely Hazardous Waste Containers: For containers that held this compound (assuming it is not an acutely hazardous "P-listed" waste), they can be disposed of as regular trash after all contents have been removed and the container is triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3]
-
Defacing Labels: Before disposing of the empty container, deface or remove all hazardous chemical labels.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Signaling Pathway for Regulatory Compliance
The following diagram outlines the logical flow of regulatory considerations for chemical waste disposal.
References
Essential Safety and Operational Guide for 6-methyl-4,5-dihydropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-methyl-4,5-dihydropyridazin-3(2H)-one. The following procedures are based on available safety data for this compound and structurally related pyridazinone derivatives.
Hazard Summary and Personal Protective Equipment (PPE)
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles if there is a significant risk of splashing. | Protects against splashes and fumes that can cause serious eye irritation. |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact and irritation. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended. | Protects against respiratory irritation from dust or vapors. |
| Skin and Body | Chemical-resistant lab coat. Closed-toe shoes. | Provides a barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Storage:
Spill Management and Disposal Plan
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area[3].
-
Ventilation: Ensure adequate ventilation[3].
-
Containment and Cleanup:
Disposal Plan:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste[3].
-
Dispose of unused compound and contaminated materials through a licensed hazardous waste disposal contractor[3].
-
Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste[3].
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
